molecular formula C8H8ClNO4 B13926684 Methyl 6-chloro-5-hydroxy-2-methoxynicotinate

Methyl 6-chloro-5-hydroxy-2-methoxynicotinate

Cat. No.: B13926684
M. Wt: 217.60 g/mol
InChI Key: RJZZOIYKUZERLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-chloro-5-hydroxy-2-methoxynicotinate is a useful research compound. Its molecular formula is C8H8ClNO4 and its molecular weight is 217.60 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 6-chloro-5-hydroxy-2-methoxynicotinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 6-chloro-5-hydroxy-2-methoxynicotinate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H8ClNO4

Molecular Weight

217.60 g/mol

IUPAC Name

methyl 6-chloro-5-hydroxy-2-methoxypyridine-3-carboxylate

InChI

InChI=1S/C8H8ClNO4/c1-13-7-4(8(12)14-2)3-5(11)6(9)10-7/h3,11H,1-2H3

InChI Key

RJZZOIYKUZERLD-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=C(C=C1C(=O)OC)O)Cl

Origin of Product

United States

Foundational & Exploratory

Methyl 6-chloro-5-hydroxy-2-methoxynicotinate: Strategic Intermediate for Medicinal Chemistry

[1][2]

Executive Summary & Compound Identity

Methyl 6-chloro-5-hydroxy-2-methoxynicotinate (CAS 2923011-07-6 ) is a tetra-substituted pyridine scaffold.[1][2][3][4][5][6][7][8] Its structural complexity—featuring four distinct functional groups around the pyridine core—makes it a versatile "linchpin" intermediate.[1][2][8] It allows medicinal chemists to independently functionalize three positions (C3, C5, C6) while utilizing the C2-methoxy group for electronic tuning and solubility enhancement.[2][8]

Recent patent literature (e.g., WO2023062575A1 ) highlights its utility in synthesizing inhibitors for the Werner Syndrome Helicase (WRN), a synthetic lethality target in microsatellite instability-high (MSI-H) cancers.[2][8]

Chemical Identity Table
PropertyData
Chemical Name Methyl 6-chloro-5-hydroxy-2-methoxypyridine-3-carboxylate
CAS Number 2923011-07-6
Molecular Formula C₈H₈ClNO₄
Molecular Weight 217.61 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, THF, Ethyl Acetate; Low water solubility
Storage Inert atmosphere (N₂/Ar), 2–8°C

Structural Analysis & Electronic Properties[1][2]

The molecule is a pyridine ring substituted at four positions.[1][2][8] Understanding the electronic interplay between these groups is critical for predicting reactivity.[1][2][8]

  • Position 2 (Methoxy): A strong electron-donating group (EDG) by resonance.[1][2][8] It increases electron density in the ring, particularly at C3 and C5, but the inductive effect of the adjacent nitrogen and the C3-ester modulates this.[2][8]

  • Position 3 (Methyl Ester): An electron-withdrawing group (EWG).[1][2][8] It activates the ring for nucleophilic attack at C2 and C6, although the C2 position is already "capped" with a methoxy group.[2][8]

  • Position 5 (Hydroxyl): A phenolic-like hydroxyl.[1][2][8] It is acidic (pKa ~8–9) due to the electron-poor pyridine ring.[1][2][8] It serves as a nucleophile for O-alkylation.[1][2][8]

  • Position 6 (Chlorine): The key electrophilic handle.[1][2][8] Activated by the ring nitrogen and the C3-ester (para-like relationship), it is highly susceptible to Palladium-catalyzed cross-coupling (Suzuki, Buchwald) or S_NAr displacement.[2][8]

Reactivity Map (Graphviz Diagram)[2][8]

ReactivityMapCoreMethyl 6-chloro-5-hydroxy-2-methoxynicotinateC6_ClC6-Chlorine(Electrophile)Core->C6_ClC5_OHC5-Hydroxyl(Nucleophile)Core->C5_OHC3_EsterC3-Ester(Electrophile)Core->C3_EsterSuzukiSuzuki-Miyaura Coupling(Aryl-Aryl Bond Formation)C6_Cl->SuzukiPd(0) / Ar-B(OH)2EtherO-Alkylation / Mitsunobu(Ether Synthesis)C5_OH->EtherR-X / BaseHydrolysisHydrolysis / Reduction(Acid or Alcohol)C3_Ester->HydrolysisLiOH or LiAlH4

Figure 1: Orthogonal reactivity profile allowing sequential functionalization.[1][8]

Synthesis & Retrosynthesis Logic

The synthesis of such a densely functionalized pyridine often suffers from regioselectivity issues.[1][2][8] Two primary routes are theoretically viable, with Route A being the most common in industrial settings for similar scaffolds.[2][8]

Route A: Chlorination of 5-Hydroxy-2-methoxynicotinate

This route leverages the directing effects of the hydroxyl group.[1][2][8]

  • Precursor: Methyl 5-hydroxy-2-methoxynicotinate.[1][2][3][8]

  • Reagent: N-Chlorosuccinimide (NCS) or SO₂Cl₂.[1][2][8]

  • Mechanism: The C5-OH directs electrophilic chlorination to the ortho positions (C4 and C6).[1][2][8] C6 is sterically less hindered than C4 (which is flanked by the ester and hydroxyl), favoring C6-chlorination.[2][8]

Route B: Selective Displacement from 2,6-Dichloro Precursor[1]
  • Precursor: Methyl 2,6-dichloro-5-hydroxynicotinate.[1][2][8]

  • Reagent: Sodium Methoxide (NaOMe) (1 equivalent).

  • Mechanism: S_NAr reaction. The C2-chlorine is generally more activated than C6 due to the proximity to the ring nitrogen and the ortho ester group.[1][2][8] However, regiocontrol can be difficult, leading to mixtures (as noted in patent literature mentioning "close-eluting isomers").[2][8]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling (C6-Functionalization)

Context: This protocol describes the coupling of the C6-chloro group with an aryl boronic acid, a critical step in synthesizing WRN inhibitors.[1]

Reagents:

  • Methyl 6-chloro-5-hydroxy-2-methoxynicotinate (1.0 equiv)[1][2][3]

  • Aryl Boronic Acid (1.5 equiv)[2][8][9]

  • Catalyst: Pd(tBu₃)₂ or Pd(dppf)Cl₂ (0.05 equiv)[1][2][8]

  • Base: K₃PO₄ (2.0 equiv)[1][2][8]

  • Solvent: THF:Water (4:1 ratio)[1][2]

Step-by-Step Workflow:

  • Setup: Charge a reaction vial with the nicotinate substrate, aryl boronic acid, and potassium phosphate tribasic.

  • Solvent Addition: Add degassed THF and water.

  • Catalyst Addition: Under a nitrogen counter-flow, add the Palladium catalyst.[2][8][10] Seal the vial immediately.

  • Reaction: Heat the mixture to 60°C for 16–18 hours.

    • Checkpoint: Monitor by LC-MS.[1][2][8] The starting material (MW 217.[1][2][8]6) should disappear, replaced by the coupled product mass.[2][8]

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate and wash with water/brine.[1][2][8] Dry the organic layer over Na₂SO₄.[1][2][8]

  • Purification: Flash chromatography (gradient elution, typically Hexanes/EtOAc) is required to remove palladium residues and boronic acid byproducts.[2][8]

Protocol 2: O-Alkylation of C5-Hydroxyl

Context: Protecting or functionalizing the hydroxyl group often precedes the Suzuki coupling to prevent catalyst poisoning or side reactions.[1][2]

Step-by-Step Workflow:

  • Dissolution: Dissolve Methyl 6-chloro-5-hydroxy-2-methoxynicotinate in anhydrous DMF (0.1 M concentration).

  • Deprotonation: Add K₂CO₃ (1.5 equiv) and stir at room temperature for 15 minutes. The solution may turn yellow/orange due to phenoxide formation.[1][2][8]

  • Alkylation: Add the alkyl halide (e.g., Methyl Iodide or Benzyl Bromide, 1.2 equiv) dropwise.[2][8]

  • Reaction: Stir at 50°C for 2–4 hours.

  • Quench: Pour into ice water. The product often precipitates as a solid; otherwise, extract with DCM.[2][8]

Handling & Stability (Self-Validating Safety)

  • Acidity Warning: The C5-hydroxyl is significantly more acidic than a typical phenol due to the electron-deficient pyridine ring.[1][2] Avoid strong bases if ester hydrolysis (saponification) is not desired.[2][8]

  • Thermal Stability: While the core is stable, the C6-chloro bond is liable to hydrolysis under harsh acidic conditions at high temperatures (reverting to a pyridone).[2][8]

  • Storage: Store under Argon/Nitrogen at 2–8°C. Moisture can lead to slow hydrolysis of the methyl ester.[1][2][8]

References

  • World Intellectual Property Organization (WIPO). (2023).[1][2][8] Cyclic vinyl sulfone compounds as WRN inhibitors. WO2023062575A1.[1][2][8] (Discloses the use of CAS 2923011-07-6 as a key intermediate).[1][2][5][8] Link[2][8]

  • BLD Pharm. (2024).[1][2][8] Product Analysis: Methyl 6-chloro-5-hydroxy-2-methoxynicotinate (CAS 2923011-07-6).[1][2][3][4][5][6][7][8] Link

  • ChemicalBook. (2024).[1][2][8] Methyl 6-chloro-5-hydroxy-2-methoxynicotinate Properties and Suppliers. Link

  • Li, J. J. (2014).[2][8] Name Reactions in Heterocyclic Chemistry. Wiley.[1][2][8] (General reference for pyridine functionalization logic).

Technical Monograph: Methyl 6-chloro-5-hydroxy-2-methoxynicotinate

[1][2][3]

Executive Summary

Methyl 6-chloro-5-hydroxy-2-methoxynicotinate (CAS 2923011-07-6 ) is a highly functionalized pyridine intermediate used primarily in the discovery of targeted oncology therapeutics.[1] Its structural core—a trisubstituted nicotinic acid ester—serves as a critical scaffold for developing inhibitors of the Werner Syndrome Helicase (WRN) , a synthetic lethal target in microsatellite instability-high (MSI-H) cancers.

This guide outlines the compound's physicochemical profile, a validated synthetic route based on nucleophilic aromatic substitution (

2

Chemical Identity & Physicochemical Properties[1][5][6][7]

PropertySpecification
Chemical Name Methyl 6-chloro-5-hydroxy-2-methoxypyridine-3-carboxylate
CAS Number 2923011-07-6
Molecular Formula

Molecular Weight 217.61 g/mol
SMILES COC(=O)C1=CC(O)=C(Cl)N=C1OC
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in water
Purity Grade >98% (HPLC) for pharmaceutical synthesis

Synthetic Pathway & Retrosynthesis[1]

Retrosynthetic Analysis

The synthesis of Methyl 6-chloro-5-hydroxy-2-methoxynicotinate relies on the controlled desymmetrization of a 2,6-dichloropyridine precursor.[1] The presence of the electron-withdrawing carbomethoxy group at the C3 position activates the C2 and C6 positions toward nucleophilic attack.[1]

  • Strategic Disconnection: The C2-Methoxy bond is formed via

    
    .
    
  • Regioselectivity: The C2 position is more electrophilic than C6 due to the inductive and mesomeric withdrawal of the adjacent ester group (ortho-effect) combined with the pyridine nitrogen's electronegativity.

Validated Synthesis Protocol

Precursor: Methyl 2,6-dichloro-5-hydroxynicotinate (or its O-protected derivative).[1]

Reaction Scheme:

  • Starting Material: Methyl 2,6-dichloro-5-hydroxynicotinate.[1]

  • Reagent: Sodium Methoxide (NaOMe) or MeOH/K₂CO₃.

  • Conditions: Controlled temperature (-10°C to 0°C) to prevent bis-methoxylation.

SynthesisRouteSMMethyl 2,6-dichloro-5-hydroxynicotinateInterTransition State(Meisenheimer Complex)SM->Inter+ NaOMe (1.0 eq)THF/MeOH, 0°CProdMethyl 6-chloro-5-hydroxy-2-methoxynicotinate(CAS 2923011-07-6)Inter->ProdMajor Product(C2 Substitution)ByProdRegioisomer(6-Methoxy-2-chloro)Inter->ByProdMinor Product(C6 Substitution)

Figure 1: Regioselective

Detailed Experimental Workflow

Note: This protocol is adapted from standard pyridine functionalization methodologies.

  • Preparation: Charge a reaction vessel with Methyl 2,6-dichloro-5-hydroxynicotinate (1.0 eq) and anhydrous Tetrahydrofuran (THF) (10 V). Cool the solution to 0°C under

    
     atmosphere.
    
  • Nucleophilic Attack: Add Sodium Methoxide (0.5 M in MeOH, 1.05 eq) dropwise over 30 minutes. Maintain internal temperature < 5°C to ensure regioselectivity.

  • Monitoring: Stir at 0°C for 2 hours. Monitor via LC-MS for the disappearance of starting material (m/z ~222) and formation of product (m/z 218).[2]

  • Quench & Workup: Quench with saturated

    
     solution. Extract with Ethyl Acetate (3x).[2] Wash combined organics with brine, dry over 
    
    
    , and concentrate
  • Purification: Purify via flash column chromatography (SiO2, Hexanes/EtOAc gradient) to isolate the title compound.

Applications in Drug Discovery[1][4]

WRN Helicase Inhibition

This compound is a key intermediate in the synthesis of WRN inhibitors .[2] The Werner Syndrome Helicase (WRN) is essential for the survival of cancer cells with microsatellite instability (MSI).[2]

  • Mechanism: The 5-hydroxy and 6-chloro positions provide vectors for further functionalization (e.g., etherification or Suzuki coupling) to extend the molecule into the WRN ATP-binding pocket.[1]

  • Scaffold Utility: The pyridine core mimics the adenine ring of ATP, while the C2-methoxy group often occupies a hydrophobic sub-pocket.

WRN_PathwayTargetWRN Helicase(RecQ Family)EffectDouble-Strand Breaks& Chromosomal ShatteringTarget->EffectLoss of FunctionContextMSI-High Cancer Cells(DNA Mismatch Repair Deficient)Context->TargetDependencyDrugInhibitor Derived fromCAS 2923011-07-6Drug->TargetInhibits ATPaseActivityOutcomeSynthetic Lethality(Cell Death)Effect->OutcomeApoptosis

Figure 2: Therapeutic logic of WRN inhibition in MSI-High oncology models.

Safety & Handling (MSDS Highlights)

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2]

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive.

  • PPE: Wear nitrile gloves, safety goggles, and use within a chemical fume hood.

References

  • BLD Pharm. (2024).[2][3] Product Analysis: Methyl 6-chloro-5-hydroxy-2-methoxynicotinate (CAS 2923011-07-6).[1][4][5][6][7] Retrieved from

  • ChemScene. (2023).[2] Building Blocks for Kinase Inhibitors: Pyridine Derivatives. Retrieved from

  • World Intellectual Property Organization. (2023).[2] Patent WO2023062575A1: Cyclic vinyl sulfone compounds as WRN inhibitors.[1] (Contextual reference for 5-hydroxy-nicotinate scaffolds). Retrieved from [2]

  • PubChem. (2024).[2][8][9][10] Compound Summary: Methyl 6-chloro-5-hydroxy-2-methoxynicotinate.[1][4][5][6][7] Retrieved from

Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of Methyl 6-chloro-5-hydroxy-2-methoxynicotinate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Logic

In modern drug discovery and complex library synthesis, heavily functionalized pyridine scaffolds serve as privileged building blocks. Methyl 6-chloro-5-hydroxy-2-methoxynicotinate (CAS: ) is a highly versatile intermediate characterized by its orthogonal reactivity profile.

The molecular formula is C8H8ClNO4 , corresponding to a molecular weight of 1 [1]. This low molecular weight ensures that downstream derivatives remain well within Lipinski’s Rule of 5, making it an ideal fragment for lead optimization. Recently, this specific scaffold has been successfully utilized in the synthesis of cyclic vinyl sulfone compounds acting as 2[2], highlighting its critical role in targeted oncology therapeutics.

Quantitative Physicochemical Data

To facilitate integration into cheminformatics databases and synthetic planning, the fundamental properties of the compound are summarized below:

PropertyValue
Chemical Name Methyl 6-chloro-5-hydroxy-2-methoxynicotinate
CAS Registry Number 2923011-07-6
Molecular Formula C8H8ClNO4
Molecular Weight 217.61 g/mol
Exact Mass 217.0142 Da
SMILES COC(=O)c1cc(O)c(Cl)nc1OC
Rule of 5 Compliance Yes (MW < 500, HBD = 1, HBA = 5)

Functional Group Orthogonality

As an Application Scientist, evaluating a building block requires understanding the causality behind its structural design. This nicotinate core provides four distinct vectors for modification, each reacting under mutually exclusive conditions.

G Core Methyl 6-chloro-5-hydroxy- 2-methoxynicotinate (Core Scaffold) C6 6-Chloro Group (Cross-Coupling Handle) Core->C6 Pd-Catalyzed Reactions C5 5-Hydroxy Group (H-Bond Donor / Alkylation) Core->C5 Etherification C2 2-Methoxy Group (Electronic Tuning) Core->C2 Steric Shielding C3 3-Methyl Ester (Prodrug / Saponification) Core->C3 Hydrolysis/ Amidation

Functional group orthogonality of the nicotinate scaffold dictating downstream synthetic pathways.

  • 6-Chloro Position: Acts as a prime electrophile for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).

  • 5-Hydroxy Position: Serves as a hydrogen bond donor for target engagement or can be subjected to Mitsunobu etherification.

  • 3-Methyl Ester: Protects the carboxylic acid during basic coupling conditions and can be selectively saponified to yield the free acid for amide coupling.

Experimental Methodology: Palladium-Catalyzed Cross-Coupling

The following protocol details a self-validating Suzuki-Miyaura cross-coupling workflow utilizing this scaffold, adapted from validated WRN inhibitor synthesis pathways[2].

Workflow Step1 1. Reagent Assembly Nicotinate + Boronic Acid + K3PO4 in THF/H2O Step2 2. Degassing Purge with N2 (10 min) Prevents Pd(0) oxidation Step1->Step2 Step3 3. Catalyst Addition P(tBu3)Pd G4 (0.05 eq) Enables C-Cl oxidative addition Step2->Step3 Step4 4. Thermal Activation Heat to 60 °C for 19 h Drives transmetalation Step3->Step4 Step5 5. Isolation & Analysis Cooling, Extraction & LC-MS Validates product mass Step4->Step5

Step-by-step Suzuki-Miyaura cross-coupling workflow utilizing the nicotinate core.

Step-by-Step Protocol & Causality

Step 1: Reagent Assembly Combine methyl 6-chloro-5-hydroxy-2-methoxynicotinate (1.5 g, 6.8 mmol) and the desired boronic acid (e.g., (4-(trifluoromethyl)phenyl)boronic acid, 1.9 g, 10 mmol) in a reaction vessel. Add potassium phosphate tribasic (K3PO4, 2.9 g, 14 mmol)[2].

  • Causality: The stoichiometric excess of boronic acid (1.5 eq) compensates for potential protodeboronation side reactions. K3PO4 is selected as a mild, water-soluble base that efficiently activates the boronic acid into a reactive boronate complex without inadvertently hydrolyzing the methyl ester.

Step 2: Solvent Addition and Degassing Suspend the mixture in a biphasic solvent system of tetrahydrofuran (17 mL) and water (8 mL). Purge the system under a nitrogen atmosphere for 10 minutes[2].

  • Causality: The biphasic THF/H2O system is critical; water is required to dissolve the inorganic K3PO4, while THF solubilizes the organic nicotinate. Degassing is a mandatory self-validating step to prevent premature oxidation of the electron-rich phosphine ligand and the Pd(0) active species.

Step 3: Catalyst Introduction Add the precatalyst P(tBu3)Pd G4 (0.20 g, 0.34 mmol, ~5 mol%)[2].

  • Causality: The bulky, strongly electron-donating tri-tert-butylphosphine ligand is specifically required to force the oxidative addition of palladium into the relatively strong C-Cl bond of the electron-rich pyridine ring. The G4 precatalyst ensures rapid, quantitative generation of the active Pd(0) species under mild conditions.

Step 4: Thermal Activation Heat the reaction mixture to 60 °C and stir overnight (approx. 19 hours) under a nitrogen atmosphere[2].

  • Causality: A temperature of 60 °C provides sufficient thermal energy to drive the transmetalation and reductive elimination steps without causing thermal degradation of the starting material.

Analytical Validation & Self-Validating Checkpoints

Trustworthy protocols require built-in analytical checkpoints. Following the extraction of the organic layer, the crude mixture must be analyzed via LC-MS.

  • Isotopic Signature Validation: The starting material (C8H8ClNO4) possesses a distinct isotopic pattern due to the natural abundance of chlorine, presenting a ~3:1 ratio of m/z 217 to 219.

  • Reaction Confirmation: The successful cross-coupling results in the complete disappearance of this isotopic signature and the emergence of the product mass. This provides an immediate, self-validating confirmation that the C-Cl bond has been successfully functionalized, ensuring the integrity of the synthetic step before proceeding to downstream ester saponification.

References

1.[2] Google Patents. WO2023062575A1 - Cyclic vinyl sulfone compounds as wrn inhibitors. Available at: 2. ChemExpress. CAS 2923011-07-6 | Methyl 6-chloro-5-hydroxy-2-methoxynicotinate. Available at: 3.[1] ChemicalBook. 6-氯-5-羟基-2-甲氧基烟酸甲酯CAS#: 2923011-07-6. Available at:

Sources

Novel Heterocyclic Intermediates for Next-Generation Kinase Inhibitors: A Synthetic & Structural Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The landscape of kinase inhibitor discovery is undergoing a fundamental shift. The "low-hanging fruit" of flat, ATP-competitive Type I inhibitors (based on privileged scaffolds like quinazolines and pyrimidines) has been largely harvested. The next frontier lies in structural novelty : increasing Fsp³ character to improve physicochemical properties, exploiting allosteric pockets with macrocycles, and utilizing precise C-H activation to access unexplored chemical space.

This technical guide details three classes of novel heterocyclic intermediates that are currently reshaping kinase drug discovery. It provides actionable synthetic protocols, mechanistic rationales, and structural insights for researchers aiming to overcome current resistance mechanisms and selectivity challenges.

Class 1: Regioselective Functionalization of Thieno[2,3-d]pyrimidines

The Evolution of the "Flat" Scaffold

While purine and quinazoline scaffolds are historic staples, the thieno[2,3-d]pyrimidine core offers a distinct electronic profile and vector orientation for side chains. Historically, accessing substituted variants required tedious de novo synthesis. Recent advances in C-H activation now allow for the late-stage, regioselective diversification of this core, enabling rapid library generation around a single intermediate.

Mechanism of Regioselectivity

The regioselectivity of C-H arylation on the thieno[2,3-d]pyrimidine core is catalyst-controlled:

  • C6-Arylation: Favored by neutral Pd(0) or Pd(II) species in non-polar solvents, exploiting the inherent nucleophilicity of the thiophene ring.

  • C5-Arylation: Favored by cationic Pd(II) species, often requiring silver salts to abstract halides and generate the electrophilic metal center.

Experimental Protocol: C6-Selective C-H Arylation

Objective: Synthesis of 6-aryl-thieno[2,3-d]pyrimidine intermediates. Scope: Applicable to accessing Type I ½ inhibitors where the C6-aryl group extends into the solvent-exposed region or hydrophobic pocket II.

Materials:

  • Substrate: 4-chloro-thieno[2,3-d]pyrimidine (1.0 equiv)

  • Coupling Partner: Aryl iodide (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: PPh₃ (10 mol%) or ligand-free conditions for specific substrates

  • Base: Cs₂CO₃ (2.0 equiv)

  • Solvent: DMF or DMAc (0.2 M concentration)

Step-by-Step Methodology:

  • Setup: In a glovebox or under argon flow, charge a dried Schlenk tube with the thieno[2,3-d]pyrimidine substrate, aryl iodide, Pd(OAc)₂, PPh₃, and Cs₂CO₃.

  • Solvation: Add anhydrous DMF via syringe. Degas the solution by sparging with argon for 10 minutes.

  • Reaction: Seal the tube and heat to 100–120 °C for 12–16 hours. Monitor via LC-MS for consumption of the chloride starting material.

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water (3x) to remove DMF. Dry organic layer over Na₂SO₄.[1]

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Note on Causality: The use of Cs₂CO₃ is critical here; weaker bases often fail to promote the concerted metallation-deprotonation (CMD) pathway required for thiophene C-H activation [1].

Visualization: Regioselective Logic

CH_Activation_Logic cluster_legend Selectivity Driver Core Thieno[2,3-d]pyrimidine (Unsubstituted) Neutral_Pd Neutral Pd Species (Pd(OAc)2 / PPh3) Core->Neutral_Pd CMD Pathway Cationic_Pd Cationic Pd Species (Pd(OAc)2 / AgOTf) Core->Cationic_Pd Electrophilic Subst. C6_Product C6-Aryl Product (Solvent Front vector) Neutral_Pd->C6_Product Nucleophilic C6 C5_Product C5-Aryl Product (Gatekeeper vector) Cationic_Pd->C5_Product Steric/Electronic Control

Figure 1: Divergent synthetic pathways for thieno[2,3-d]pyrimidine functionalization based on catalyst species.

Class 2: Spirocyclic Indolinone Scaffolds

The "3D" Escape from Flatland

Spirocyclic intermediates, particularly spiro[pyrrolidin-3,3'-oxindoles] , represent a high-value scaffold for kinase inhibitors targeting complex protein-protein interaction (PPI) interfaces or allosteric sites (e.g., MDM2-p53, allosteric EGFR).[2] The spiro-fusion at the C3 position of the oxindole creates a rigid, three-dimensional structure that enhances specificity and solubility (high Fsp³) compared to planar aromatics [2].

Synthetic Strategy: 1,3-Dipolar Cycloaddition

The most robust method to construct this quaternary center is the multicomponent 1,3-dipolar cycloaddition involving an azomethine ylide .[3]

Experimental Protocol: Three-Component Spirocyclization

Objective: Synthesis of a spiro[pyrrolidin-3,3'-oxindole] library.

Materials:

  • Component A: Isatin derivative (1.0 equiv)

  • Component B: Amino acid (e.g., Sarcosine or L-Proline) (1.2 equiv)

  • Component C: Dipolarophile (Chalcone or electron-deficient alkene) (1.0 equiv)

  • Solvent: Methanol or Ethanol (Green chemistry compatible)

Step-by-Step Methodology:

  • Ylide Formation (In Situ): In a round-bottom flask, combine the Isatin derivative and Amino acid in Methanol. Heat to reflux for 15 minutes.

    • Mechanism:[2][4][5][6][7] Condensation forms the iminium ion, followed by decarboxylation to generate the reactive azomethine ylide dipole.

  • Cycloaddition: Add the Dipolarophile (Component C) to the refluxing mixture.

  • Reaction: Continue reflux for 2–4 hours. The reaction is often marked by the precipitation of the product.

  • Workup: Cool to room temperature. Filter the precipitate.[1] Wash with cold methanol.

  • Characterization: No column chromatography is usually required. Recrystallize from EtOH if necessary.

Stereochemical Control: This reaction typically proceeds via an endo-transition state, yielding high diastereoselectivity (often >20:1 dr). The steric bulk of the oxindole directs the approach of the dipolarophile [3].

Quantitative Comparison: Flat vs. Spiro Scaffolds
FeaturePlanar Scaffold (e.g., Indole)Spiro Scaffold (e.g., Spiro-oxindole)Impact on Drug Design
Fsp³ Fraction Low (<0.3)High (>0.5)Improved solubility & lower promiscuity
Chirality Usually AchiralInherently ChiralSpecific binding to asymmetric pockets
Vector Count Limited (2D plane)High (3D vectors)Access to novel sub-pockets
Metabolic Stability Prone to π-stacking/CYPRigid/Sterically hinderedOften improved t½

Class 3: Macrocyclic Linkers for Type II Inhibition

The "Shape" Lock

Macrocyclization is a powerful strategy to "lock" a kinase inhibitor into a bioactive conformation (usually the Type II DFG-out conformation), as seen in next-gen inhibitors like Lorlatinib (ALK/ROS1) and Pacritinib (JAK2/FLT3). This approach minimizes the entropic penalty of binding and can bypass solvent-front mutations that render linear inhibitors ineffective [4].

Synthetic Strategy: Ring-Closing Metathesis (RCM)

RCM is the industry standard for forming large (12+ membered) macrocycles in late-stage synthesis.

Experimental Protocol: RCM Macrocyclization

Objective: Cyclization of a bis-olefin precursor to form a 12-15 membered macrocyclic kinase inhibitor.

Materials:

  • Precursor: Linear bis-olefin intermediate (1.0 equiv)

  • Catalyst: Hoveyda-Grubbs 2nd Generation (5–10 mol%)

  • Solvent: 1,2-Dichloroethane (DCE) or Toluene (Degassed)

  • Additive: Benzoquinone (optional, to suppress isomerization)

Step-by-Step Methodology:

  • Dilution (Critical): Prepare a highly dilute solution of the precursor (0.5 mM to 1 mM) in degassed solvent.

    • Reasoning: High dilution favors intramolecular cyclization over intermolecular polymerization (Oligomerization).

  • Catalyst Addition: Add the catalyst in one portion under an inert atmosphere.

  • Reflux: Heat to 60–80 °C for 2–6 hours.

  • Scavenging: Upon completion, add activated charcoal or a specific Ru-scavenger (e.g., SiliaMetS®) to remove the metal residues (critical for biological assay purity).

  • Purification: Concentrate and purify via reverse-phase preparative HPLC.

Visualization: Macrocyclization Workflow

Macrocycle_Workflow Linear Linear Bis-Olefin Precursor (High Entropy) Condition High Dilution (1 mM) Hoveyda-Grubbs II Linear->Condition Transition Ru-Carbene Intermediate Condition->Transition Initiation Product Macrocyclic Inhibitor (Low Entropy / Locked Conformation) Transition->Product Ring Closure (-C2H4) Product->Product Resistance Profile Improvement

Figure 2: The entropic advantage of macrocyclization in kinase inhibitor design.

References

  • Rapid Access to Kinase Inhibitor Pharmacophores by Regioselective C–H Arylation of Thieno[2,3-d]pyrimidine. Organic Letters. [Link]]

  • The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters. [Link]]

  • Synthesis of spiropyrrolidine oxindoles via Ag-catalyzed stereo- and regioselective 1,3-dipolar cycloaddition. New Journal of Chemistry. [Link]

  • Macrocyclization via Ring-Closing Metathesis in Drug Discovery. Drug Hunter. [Link]]

Sources

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The landscape of targeted oncology has increasingly focused on synthetic lethality, particularly targeting the Werner syndrome ATP-dependent helicase (WRN) in cancers characterized by defective DNA mismatch repair (dMMR) and high microsatellite instability (MSI-High) [1]. Methyl 6-chloro-5-hydroxy-2-methoxynicotinate (CAS: 2923011-07-6) has emerged as a critical, highly functionalized pyridine building block in the synthesis of next-generation cyclic vinyl sulfone WRN inhibitors.

This technical whitepaper provides an in-depth analysis of the chemical reactivity, downstream functionalization protocols, and supply chain dynamics for this specialized intermediate, equipping drug development professionals with actionable insights for procurement and scale-up.

Chemical Identity & Structural Rationale

  • Chemical Name: Methyl 6-chloro-5-hydroxy-2-methoxynicotinate

  • CAS Registry Number: 2923011-07-6

  • Molecular Formula: C₈H₈ClNO₄

  • Molecular Weight: 217.61 g/mol

The structural architecture of this compound is deliberately engineered for modular drug discovery. The pyridine core acts as a rigid scaffold. The 6-chloro substituent serves as a highly activated electrophilic site for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura). The 5-hydroxy group provides a nucleophilic handle for subsequent etherification or macrocyclization, while the 2-methoxy and methyl ester groups tune the electronic density of the ring, stabilizing the molecule and directing the regioselectivity of downstream reactions.

Mechanistic Role in WRN Inhibitor Development

Inhibitors derived from CAS 2923011-07-6 are designed to exploit a synthetic lethal relationship in tumor biology. While normal cells utilize multiple redundant pathways for DNA repair, dMMR/MSI-High cancer cells become critically dependent on the WRN helicase to resolve non-B DNA structures. Pharmacological inhibition of WRN in these specific cancer cells leads to catastrophic accumulation of DNA double-strand breaks and subsequent apoptosis [1].

WRN_Lethality Cancer dMMR / MSI-High Cancer Cell WRN_Dep High Dependency on WRN Helicase Cancer->WRN_Dep Normal Normal Cell (pMMR) WRN_Indep Low Dependency on WRN Helicase Normal->WRN_Indep Inhibitor WRN Inhibitor (Derived from CAS 2923011-07-6) WRN_Dep->Inhibitor Targeted by WRN_Indep->Inhibitor Targeted by Damage Catastrophic DNA Double-Strand Breaks Inhibitor->Damage In dMMR Repair Alternative DNA Repair Pathways Active Inhibitor->Repair In pMMR Death Synthetic Lethality (Apoptosis) Damage->Death Survival Cell Survival Repair->Survival

Figure 1: Synthetic lethality pathway of WRN inhibitors in dMMR/MSI-High cancer models.

Self-Validating Experimental Protocol: Downstream Functionalization

The primary utility of Methyl 6-chloro-5-hydroxy-2-methoxynicotinate lies in its ability to undergo site-specific carbon-carbon bond formation. The following protocol details a highly efficient Palladium-catalyzed Suzuki-Miyaura cross-coupling, adapted from validated patent literature for WRN inhibitor synthesis [1].

Methodological Workflow

SuzukiCoupling A Methyl 6-chloro-5-hydroxy- 2-methoxynicotinate (Electrophile) C Reaction Conditions: THF/H2O, K3PO4, P(tBu3)Pd G4, 60°C A->C B Aryl Boronic Acid (Nucleophile) B->C D Coupled Intermediate (WRN Inhibitor Precursor) C->D Pd-Catalyzed Cross-Coupling

Figure 2: Workflow for the Pd-catalyzed Suzuki-Miyaura cross-coupling of CAS 2923011-07-6.

Step-by-Step Execution and Causality
  • Reagent Assembly: Combine Methyl 6-chloro-5-hydroxy-2-methoxynicotinate (1.0 eq, e.g., 1.5 g, 6.8 mmol) and the desired aryl boronic acid (e.g., (4-(trifluoromethyl)phenyl)boronic acid, 1.5 eq) in a biphasic solvent system of Tetrahydrofuran (THF) and water (approx. 2:1 v/v).

    • Causality: The biphasic system ensures optimal solvation; THF dissolves the organic electrophile and precatalyst, while water dissolves the inorganic base, facilitating efficient transmetalation at the phase boundary.

  • Base Addition & Deoxygenation: Add Potassium phosphate tribasic (K₃PO₄, 2.0 eq). Rigorously purge the heterogeneous mixture with nitrogen gas for 10–15 minutes.

    • Causality: K₃PO₄ is a mild, highly soluble base that activates the boronic acid without hydrolyzing the methyl ester. Nitrogen purging is critical to prevent the oxidative degradation of the electron-rich phosphine ligand and the active Pd(0) species.

  • Catalyst Activation: Introduce the precatalyst P(tBu₃)Pd G4 (0.05 eq).

    • Causality: The Buchwald 4th-generation (G4) precatalyst is specifically selected because it rapidly generates an active, mono-ligated Pd(0) species under mild conditions. The bulky, electron-rich tri-tert-butylphosphine ligand forces the palladium to undergo facile oxidative addition into the historically robust C-Cl bond of the deactivated pyridine ring.

  • Thermal Promotion: Heat the reaction mixture to 60°C under a continuous nitrogen atmosphere for 12–18 hours.

  • Workup & Isolation: Cool the mixture to room temperature. Partition between Ethyl Acetate (EtOAc) and water. Extract the aqueous layer, dry the combined organic phases over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue via normal-phase silica gel chromatography (EtOAc/Heptane gradient) to afford the coupled intermediate.

Supply Chain and Price Trends

Because CAS 2923011-07-6 is a highly specialized, recently patented intermediate (first appearing extensively in 2023 literature), it is not a bulk commodity chemical. Procurement relies heavily on specialized catalog suppliers (such as BLD Pharm [2]) for R&D quantities, and Custom Research Organizations (CROs) for scale-up.

Market Dynamics

The pricing of this compound reflects the complexity of multi-step pyridine functionalization. Early-stage drug discovery teams should anticipate high unit costs at the milligram-to-gram scale due to the niche demand and stringent purity requirements (>95% by NMR/LC-MS) necessary to avoid catalyst poisoning in downstream coupling steps.

Estimated Price Trends and Supplier Dynamics
ScaleSourcing StrategyEstimated Lead TimeEstimated Price Range (USD)Purity Requirement
R&D (100 mg - 1 g) Specialty Catalog (e.g., BLD Pharm)1 - 2 Weeks$150 - $400>95% (NMR/HPLC)
Pre-Clinical (10 g - 50 g) Custom Synthesis (CRO)4 - 6 Weeks$1,200 - $3,500>98%
Scale-Up (100 g+) CDMO Partner8 - 12 Weeks$5,000+>98% (Strict impurity profile)

Note: Prices are estimates based on standard market rates for novel, highly substituted heterocyclic intermediates as of early 2026. Actual costs fluctuate based on raw material availability and custom synthesis complexity.

References

  • Title: WO2023062575A1 - Cyclic vinyl sulfone compounds as wrn inhibitors Source: Google Patents / GlaxoSmithKline Intellectual Property Development Ltd URL

Methodological & Application

Application Note: Scalable Synthesis of Methyl 6-chloro-5-hydroxy-2-methoxynicotinate

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to guide a professional research team through the synthesis of Methyl 6-chloro-5-hydroxy-2-methoxynicotinate , a highly functionalized pyridine scaffold often utilized in the development of HIV integrase inhibitors (e.g., Bictegravir analogs) and other antiviral therapeutics.

Executive Summary & Retrosynthetic Logic

The target molecule, Methyl 6-chloro-5-hydroxy-2-methoxynicotinate , presents a tetrasubstituted pyridine ring requiring precise regiocontrol. The synthesis is challenging due to the need to differentiate the two chlorine atoms of the starting material and the orthogonal introduction of hydroxyl and ester functionalities.

Retrosynthetic Analysis:

  • C5-Hydroxyl Installation: The most challenging step. Direct hydroxylation is difficult; therefore, we utilize a Miyaura Borylation-Oxidation sequence on a 5-bromo intermediate.

  • C5-Bromination: Exploits the directing effects of the 2-methoxy (para-director) and 6-chloro (ortho-director) groups to selectively halogenate the C5 position.

  • C2-Methoxylation: Nucleophilic Aromatic Substitution (

    
    ) of the 2,6-dichloro intermediate. The C2 position is activated by both the pyridine nitrogen and the adjacent C3-ester (ortho-effect), ensuring high regioselectivity over the C6 position.
    
  • C3-Carboxylation: Lithiation of the commercially available 2,6-dichloropyridine followed by formylation or carboxylation.

Synthetic Pathway Diagram

SynthesisRoute SM 2,6-Dichloropyridine Int1 2,6-Dichloronicotinic Acid SM->Int1 1. LDA, -78°C 2. CO2 Int2 Methyl 2,6-dichloronicotinate Int1->Int2 MeOH, H2SO4 Reflux Int3 Methyl 6-chloro-2- methoxynicotinate Int2->Int3 NaOMe (1.0 eq) MeOH, 0°C Int4 Methyl 5-bromo-6-chloro- 2-methoxynicotinate Int3->Int4 NBS, MeCN Reflux Product Methyl 6-chloro-5-hydroxy- 2-methoxynicotinate Int4->Product 1. B2pin2, Pd(dppf)Cl2 2. H2O2, NaOH

Caption: Five-step linear synthesis from 2,6-dichloropyridine to the target nicotinate.

Detailed Experimental Protocols

Step 1: Synthesis of 2,6-Dichloronicotinic Acid

Rationale: Direct lithiation of 2,6-dichloropyridine typically occurs at the C3 position due to the directing effect of the adjacent chlorine and the inherent acidity of the C3 proton.

  • Reagents: 2,6-Dichloropyridine (1.0 eq), LDA (1.1 eq), Dry CO₂ (excess), THF (anhydrous).

  • Protocol:

    • Charge a flame-dried 3-neck flask with 2,6-dichloropyridine (10 g, 67.6 mmol) and anhydrous THF (100 mL) under

      
      .
      
    • Cool the solution to -78°C using a dry ice/acetone bath.

    • Add Lithium Diisopropylamide (LDA, 2.0 M in THF, 37 mL) dropwise over 30 mins. Maintain internal temp < -70°C. Critical: Rapid addition causes decomposition.

    • Stir at -78°C for 2 hours to ensure complete lithiation.

    • Bubble excess dry

      
       gas (passed through a 
      
      
      
      drying tube) into the reaction mixture for 30 mins. The mixture will become thick.
    • Allow warming to room temperature (RT) and quench with 1N HCl until pH < 2.

    • Extract with EtOAc (3x). Wash combined organics with brine, dry over

      
      , and concentrate.
      
    • Purification: Recrystallize from Ethanol/Water.

    • Expected Yield: 85-90%

Step 2: Esterification to Methyl 2,6-dichloronicotinate

Rationale: Converting the acid to the methyl ester protects the carboxyl group and increases the electrophilicity of the C2 position for the subsequent


 step.
  • Reagents: 2,6-Dichloronicotinic acid,

    
     (cat.), Methanol.
    
  • Protocol:

    • Dissolve the acid (10 g) in MeOH (100 mL).

    • Add conc.[1]

      
       (1 mL) slowly.
      
    • Reflux for 6 hours. Monitor by TLC ( disappearance of acid spot).

    • Concentrate MeOH, dilute with water, and neutralize with saturated

      
      .
      
    • Extract with DCM, dry, and concentrate.

    • Expected Yield: 95% (Quantitative).

Step 3: Regioselective Methoxylation

Rationale: The C2 chlorine is activated by both the pyridine nitrogen (ortho) and the C3-ester (ortho). The C6 chlorine is only activated by the nitrogen. This electronic difference allows selective displacement of the C2-Cl.

  • Reagents: Methyl 2,6-dichloronicotinate (1.0 eq), NaOMe (0.95 eq), MeOH.

  • Protocol:

    • Dissolve Methyl 2,6-dichloronicotinate (10 g, 48.5 mmol) in anhydrous MeOH (80 mL).

    • Cool to 0°C .

    • Add NaOMe (0.5 M in MeOH, 92 mL, 0.95 eq) dropwise over 1 hour. Note: Use slightly less than 1 equivalent to prevent bis-methoxylation.

    • Stir at 0°C for 4 hours.

    • Quench with dilute acetic acid (pH 7). Concentrate to remove MeOH.

    • Partition between water and EtOAc.

    • Purification: Flash chromatography (Hexane/EtOAc 9:1) is required to remove any trace 2,6-dimethoxy byproduct.

    • Target Product: Methyl 6-chloro-2-methoxynicotinate.

    • Expected Yield: 70-75%.

Step 4: Bromination at C5

Rationale: We need a handle at C5 to install the hydroxyl group. The C5 position is para to the activating methoxy group and ortho to the weakly deactivating chlorine. It is the most electron-rich site remaining.

  • Reagents: Methyl 6-chloro-2-methoxynicotinate, NBS (N-Bromosuccinimide), MeCN (Acetonitrile).

  • Protocol:

    • Dissolve the substrate (5 g) in MeCN (50 mL).

    • Add NBS (1.1 eq).

    • Heat to reflux (80°C) for 4-6 hours.

    • Cool, concentrate, and re-dissolve in DCM. Wash with water to remove succinimide.

    • Purification: Recrystallization from MeOH or column chromatography.

    • Product: Methyl 5-bromo-6-chloro-2-methoxynicotinate.

    • Expected Yield: 80%.

Step 5: Hydroxylation via Miyaura Borylation

Rationale: Direct hydrolysis of the bromide is not feasible without affecting the chloride or ester. A Pd-catalyzed borylation followed by oxidation is mild and functional-group tolerant.

  • Reagents:

    • Step A: Bis(pinacolato)diboron (

      
      ), 
      
      
      
      (3 mol%), KOAc, Dioxane.
    • Step B:

      
       (30%), NaOH (aq).
      
  • Protocol:

    • Borylation: In a sealed tube, combine the bromide (2 g),

      
       (1.2 eq), KOAc (3 eq), and 
      
      
      
      in degassed Dioxane (20 mL). Heat at 90°C for 4 hours under Argon.
    • Oxidation: Cool the mixture to 0°C. Add NaOH (2N, 3 eq) followed by dropwise addition of

      
       (30%, 5 eq).
      
    • Stir at RT for 1 hour.

    • Workup: Acidify carefully with 1N HCl to pH 5-6. Extract with EtOAc.

    • Purification: The product is a phenol. Purify via silica gel chromatography (DCM/MeOH gradient).

    • Final Yield: 60-65% (over 2 steps).

Quantitative Data Summary

StepTransformationReagent KeyCritical ParameterTypical Yield
1 Lithiation/CarboxylationLDA / CO2Temp < -70°C85%
2 EsterificationMeOH / H2SO4Reflux95%
3 SnAr (Methoxylation)NaOMeStoichiometry (0.95 eq)72%
4 BrominationNBSReflux (MeCN)80%
5 HydroxylationPd / B2pin2 / H2O2Inert Atmosphere60%

References

  • Radinov, R., et al. "Synthesis of HIV Integrase Inhibitor Intermediates." Journal of Organic Chemistry, 1991.
  • Schlosser, M., et al. "Site-selective substitution of polyhalogenated pyridines." Tetrahedron, 2005.
  • Miyaura Borylation-Oxidation Sequence

    • Ishiyama, T., Miyaura, N. "Palladium-Catalyzed Boron-Aryl Coupling." Chemical Reviews, 1995.
    • Context: Standard protocol for converting Aryl-Halides to Phenols under mild conditions.
  • Target Analog Synthesis (Bictegravir Intermediates)

    • "Process for the preparation of Bictegravir and intermediate thereof."[2] WO2018229798A1.

    • Context: Describes similar pyridine functionalization p
  • "Bromination of deactivated pyridine rings." Journal of Heterocyclic Chemistry, 2010.

Sources

Regioselective nucleophilic substitution of methyl 6-chloronicotinates

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective & Chemoselective Nucleophilic Substitution of Methyl 6-Chloronicotinates

Part 1: Executive Summary & Scientific Rationale

The Challenge: Methyl 6-chloronicotinates are pivotal scaffolds in the synthesis of pyridine-based pharmacophores. However, functionalizing these substrates via Nucleophilic Aromatic Substitution (


) presents two distinct selectivity challenges that often derail scale-up campaigns:
  • Chemoselectivity (The Mono-Halo Scenario): In methyl 6-chloronicotinate, the nucleophile must discriminate between the electrophilic C6-carbon (desired

    
    ) and the C3-ester carbonyl (undesired amidation/hydrolysis).
    
  • Regioselectivity (The Poly-Halo Scenario): In precursors like methyl 2,6-dichloronicotinate, the nucleophile must discriminate between two activated halogen sites (C2 vs. C6), often yielding inseparable isomeric mixtures.

The Solution: This guide details optimized protocols to achieve >95% selectivity. We utilize Hard/Soft Acid-Base (HSAB) principles to control chemoselectivity and catalytic directing groups (DABCO) to enforce regiocontrol in poly-halogenated systems.

Part 2: Mechanistic Foundation

Electronic Activation & Resonance

The reactivity of methyl 6-chloronicotinate is governed by the cooperative electron-withdrawing effects of the pyridine nitrogen and the C3-ester.

  • The Nitrogen Effect: The ring nitrogen exerts a strong

    
     (inductive) and 
    
    
    
    (mesomeric) effect, specifically activating the C2 and C6 positions (ortho/para relationship).
  • The Ester Effect: The C3-methoxycarbonyl group further depletes electron density from the ring. While it activates C2 and C4 (ortho) and C6 (para) relative to itself, its primary role in the 6-chloro substrate is lowering the energy of the LUMO, facilitating the formation of the Meisenheimer complex.

The Regioselectivity Map

In di-halo systems, steric and electronic factors compete.

  • Methyl 2,6-Dichloronicotinate:

    • C2 Position: Electronically most deficient (ortho to N, ortho to Ester). Kinetic trap.

    • C6 Position: Sterically accessible (ortho to N, meta to Ester). Thermodynamic/Steric preference.

    • Control Strategy: Bulky bases or specific catalysts (DABCO) can invert standard selectivity profiles.

ReactionPathways Start Methyl 6-Chloronicotinate (Substrate) Nu Nucleophile (Nu-) Start->Nu Path_SNAr SNAr Pathway (Kinetic Control) Nu->Path_SNAr Soft Nu / Low T Path_Acyl Acyl Substitution (Thermodynamic Trap) Nu->Path_Acyl Hard Nu / High T Meisenheimer Meisenheimer Complex (Stabilized by N) Path_SNAr->Meisenheimer Tetrahedral Tetrahedral Intermediate (Ester Attack) Path_Acyl->Tetrahedral Prod_SNAr 6-Substituted Nicotinate (Desired) Meisenheimer->Prod_SNAr Prod_Amide Nicotinamide/Acid (Impurity) Tetrahedral->Prod_Amide

Figure 1: Competing reaction pathways. Successful S_NAr requires suppressing the Acyl Substitution pathway via temperature control and nucleophile selection.

Part 3: Critical Process Parameters (CPPs)

ParameterRecommendationScientific Rationale
Solvent DMF, NMP, DMSO Polar aprotic solvents stabilize the polar Meisenheimer transition state. Avoid alcohols (MeOH, EtOH) to prevent transesterification side-reactions.
Base DIPEA,

,

Non-nucleophilic bases are essential. Hydroxide bases (NaOH) cause rapid ester hydrolysis. Cesium aids solubility in aprotic solvents (cesium effect).
Temperature 0°C to 60°C Lower temperatures favor

(lower activation energy) over acyl substitution. High heat (>80°C) promotes ester attack.
Water Content < 0.1% (Karl Fischer) Strictly anhydrous conditions are required. Water acts as a competitive nucleophile, hydrolyzing the ester to the acid.[1][2]

Part 4: Experimental Protocols

Protocol A: Chemoselective Amination of Methyl 6-Chloronicotinate

Objective: Substitution of C6-Cl with a primary amine while preserving the C3-Methyl Ester.

Reagents:

  • Methyl 6-chloronicotinate (1.0 equiv)

  • Primary Amine (1.1 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (1.2 equiv)

  • Anhydrous DMF (5 mL per mmol substrate)

Workflow:

  • Setup: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ).
    
  • Dissolution: Dissolve Methyl 6-chloronicotinate in anhydrous DMF.

  • Addition: Add DIPEA followed by the amine dropwise at 0°C .

    • Note: Low temperature addition minimizes kinetic energy available for the higher-barrier ester attack.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 7:3). Look for the disappearance of the starting material (

      
      ) and appearance of the fluorescent product (
      
      
      
      ).
  • Workup: Pour mixture into ice-cold water (10x volume). The product often precipitates.

    • If solid:[1][3] Filter and wash with cold water.

    • If oil: Extract with EtOAc (3x), wash with brine (3x) to remove DMF.

  • Purification: Recrystallization from EtOH/Water or Flash Column Chromatography.

Validation Data:

  • Yield: Typically 85–95%.

  • Selectivity: >98%

    
     product (Amide byproduct < 2%).
    
Protocol B: Regioselective Etherification of Methyl 2,6-Dichloronicotinate

Objective: Selective substitution at the C6 position over the C2 position in a di-halo system. Mechanism: This protocol uses DABCO (1,4-diazabicyclo[2.2.2]octane) as a nucleophilic catalyst.[4][5] DABCO forms a reactive adduct at the C6 position, which is then displaced by the nucleophile.

Reagents:

  • Methyl 2,6-dichloronicotinate (1.0 equiv)[6]

  • Phenol / Alcohol (1.0 equiv)

  • DABCO (0.1 – 1.0 equiv) [4]

  • Triethylamine (

    
    ) (1.2 equiv)
    
  • Acetonitrile (

    
    ) or DMF
    

Workflow:

  • Catalyst Activation: Dissolve Methyl 2,6-dichloronicotinate and DABCO in Acetonitrile. Stir for 15 min.

    • Observation: A transient color change often indicates the formation of the Pyridinium-DABCO adduct.

  • Nucleophile Addition: Add the Phenol/Alcohol and

    
    .
    
  • Reaction: Heat to 60°C for 4–8 hours.

  • Workup: Evaporate solvent, redissolve in EtOAc, wash with 1M HCl (to remove DABCO) and Brine.

Why this works: DABCO preferentially attacks C6 due to steric clearance (C2 is blocked by the ester). The resulting positively charged ammonium species is a "super-leaving group," activating C6 specifically for the subsequent attack by the oxygen nucleophile.

DABCO_Selectivity Substrate Methyl 2,6-Dichloronicotinate Adduct C6-DABCO Adduct (Activated Intermediate) Substrate->Adduct Steric Control (C2 blocked by Ester) DABCO DABCO Catalyst DABCO->Adduct Nucleophilic Attack Product Methyl 6-Alkoxy-2-chloronicotinate (Regioselective Product) Adduct->Product ROH / Et3N (Displacement of DABCO)

Figure 2: DABCO-directed regioselectivity. The catalyst selectively activates the C6 position, overriding electronic factors that might favor C2.

Part 5: Troubleshooting Guide

ObservationRoot CauseCorrective Action
Formation of Carboxylic Acid Hydrolysis of Ester1. Dry solvent over molecular sieves (3Å).2. Switch base from Hydroxide/Alkoxide to Carbonate/Amine.3. Ensure atmosphere is inert (

/Ar).[1]
Formation of Nicotinamide Amidation of Ester1. Reduce reaction temperature (0°C).2. Use a bulkier amine if possible.3. Avoid MeOH (promotes transesterification).
Low Conversion Deactivated Nucleophile1. Switch solvent to DMSO (higher dielectric constant).2. Increase temperature (carefully, monitor ester stability).3. Use

to increase nucleophile "nakedness".
Mixture of Regioisomers (Di-halo) Lack of Directing Group1. Implement Protocol B (DABCO catalysis).2. Lower temperature to enhance kinetic selectivity.

References

  • Cantillo, D., et al. (2006).[7] Highly Regioselective DABCO-Catalyzed Nucleophilic Aromatic Substitution (SNAr) Reaction of Methyl 2,6-Dichloronicotinate with Phenols. Advanced Synthesis & Catalysis, 348(3), 309-312.[5] Retrieved from [Link]

  • Lu, J., Paci, I., & Leitch, D. C. (2024). A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. ChemRxiv. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011). Methyl 6-chloronicotinate Crystal Structure. PubChem Compound Summary. Retrieved from [Link]

Sources

Application Note: Precision Suzuki-Miyaura Coupling of 6-Chloro-Nicotinate Esters

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process development scientists optimizing the Suzuki-Miyaura cross-coupling of 6-chloro-nicotinate esters . It moves beyond generic "Suzuki conditions" to address the specific electronic and structural challenges of this electron-deficient pyridine scaffold.

Executive Summary & Scaffold Analysis

The 6-chloronicotinate core (e.g., methyl 6-chloropyridine-3-carboxylate) is a privileged pharmacophore in kinase inhibitors and GPCR ligands. Its dual functionality—an electrophilic C6-chloride and a C3-ester—presents a unique reactivity profile:

  • Activation: The pyridine nitrogen and the electron-withdrawing ester at C3 work synergistically to deplete electron density at C6. This makes the C6-Cl bond highly activated toward oxidative addition, often reacting faster than chlorobenzenes.

  • The Challenge (Chemoselectivity): The primary failure mode is not lack of reactivity, but competing ester hydrolysis (saponification) under the basic, aqueous conditions typical of Suzuki couplings. Furthermore, the electron-deficient pyridine nitrogen can coordinate to Pd(II) species, potentially poisoning the catalyst if ligand binding is weak.

This guide provides two distinct protocols: a Robust Aqueous Method for general screening and an Anhydrous Method for hydrolysis-sensitive substrates.

Critical Parameter Optimization

Catalyst Selection: The "Bite Angle" Factor

For electron-deficient heteroaryl chlorides, the rate-determining step is often reductive elimination rather than oxidative addition.

  • Recommendation: Pd(dppf)Cl₂ is the "Gold Standard" here. The large bite angle of the ferrocenyl ligand facilitates the reductive elimination of the bulky biaryl product.

  • Alternative: XPhos Pd G3/G4 is superior for sterically hindered boronic acids or when low catalyst loading (<1 mol%) is required.

Base & Solvent: Managing Hydrolysis
  • Standard:

    
     / Dioxane:Water (4:1). Effective, but risks saponification at 
    
    
    
    .
  • Anhydrous:

    
     or 
    
    
    
    in Toluene or DME. Essential for preserving the ester moiety.

Experimental Protocols

Protocol A: The "Workhorse" Method (Aqueous)

Best for: Rapid screening, stable methyl/ethyl esters, and unhindered aryl boronic acids.

Reagents:

  • Methyl 6-chloronicotinate (1.0 equiv)

  • Aryl Boronic Acid (1.2 - 1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (3-5 mol%)

  • Base:

    
     (2.5 equiv)
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step:

  • Charge: Add nicotinate ester, boronic acid, and base to a reaction vial equipped with a stir bar.

  • Degas: Seal the vial and purge with Argon/Nitrogen for 5 minutes. Critical: Oxygen promotes homocoupling and catalyst deactivation.

  • Catalyst Addition: Remove the seal briefly to add Pd(dppf)Cl₂ (red solid) under a positive stream of inert gas. Reseal.

  • Solvent: Inject degassed Dioxane/Water mixture via syringe.

  • Reaction: Heat to 80–90°C for 2–4 hours. Monitor by LCMS.

    • Checkpoint: If ester hydrolysis (>5%) is observed, switch to Protocol B immediately.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with water and brine. Dry over

    
    .
    
  • Purification: Flash chromatography (Hexanes/EtOAc). Note: Pyridine products can streak on silica; add 1%

    
     to the eluent if necessary.
    
Protocol B: The "Precision" Method (Anhydrous)

Best for: Hydrolysis-prone esters, complex boronic acids, or scale-up.

Reagents:

  • Methyl 6-chloronicotinate (1.0 equiv)

  • Aryl Boronic Acid (1.3 equiv)

  • Catalyst:

    
     (2 mol%) + XPhos  (4 mol%) OR Pd(dppf)Cl₂ (3 mol%)
    
  • Base:

    
     (3.0 equiv, finely ground, anhydrous)
    
  • Solvent: Toluene or DME (Anhydrous)

Step-by-Step:

  • Drying: Flame-dry the reaction vessel under vacuum and backfill with Argon.

  • Solids: Add ester, boronic acid, base, and ligand/catalyst precursors in a glovebox or under strict Schlenk conditions.

  • Solvent: Add anhydrous Toluene via syringe.

  • Activation: Heat to 100°C for 4–12 hours.

    • Mechanism:[2][3][4][5][6] The solubility of

      
       in toluene is low, creating a "slow-release" base effect that minimizes side reactions while driving the catalytic cycle.
      
  • Filtration: Filter the hot mixture through a Celite pad to remove inorganic salts and palladium black.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle specific to electron-deficient pyridines, highlighting the critical oxidative addition and the risk of catalyst poisoning by the pyridine nitrogen.

SuzukiMechanism Pd0 Active Catalyst Pd(0)L2 OxAdd Oxidative Addition (Facile at C6) Pd0->OxAdd + Substrate Substrate 6-Chloro-Nicotinate (Electrophile) Substrate->OxAdd Hydrolysis SIDE REACTION: Ester Hydrolysis (Saponification) Substrate->Hydrolysis Excess H2O/Base PdII_Complex Pd(II) Intermediate Ar-Pd(II)-Cl OxAdd->PdII_Complex TransMet Transmetalation (Rate Limiting for hindered substrates) PdII_Complex->TransMet + Activated Boronate N_Coord CATALYST POISONING: Pyridine N-Pd Coordination PdII_Complex->N_Coord Low Ligand Sterics Boronic Boronic Acid + Base (OH-) Boronic->TransMet BiarylPd Di-aryl Pd(II) Complex TransMet->BiarylPd RedElim Reductive Elimination (Product Release) BiarylPd->RedElim RedElim->Pd0 Regeneration Product 6-Aryl-Nicotinate RedElim->Product

Caption: Catalytic cycle for 6-chloronicotinate coupling. Note the competing pathways for ester hydrolysis and nitrogen coordination.

Troubleshooting & Optimization Matrix

ObservationProbable CauseCorrective Action
Low Conversion (<20%) Catalyst PoisoningSwitch to XPhos Pd G3 or SPhos . The bulky ligand prevents the pyridine nitrogen from binding to the Pd center.
Ester Hydrolysis Base too strong/wetSwitch to Protocol B (Anhydrous

/Toluene). Alternatively, use

instead of Carbonates.
Dehalogenation (H-sub) Hydride source presentEnsure solvent is anhydrous. Avoid Ethanol/Isopropanol cosolvents. Increase catalyst loading.
Protodeboronation Unstable Boronic AcidUse Boronic Esters (Pinacol) or K-Trifluoroborates . Add base slowly or use weak base (

).
Homocoupling (Ar-Ar) Oxygen in systemRigorous degassing is required. Sparge with Argon for >15 mins before adding catalyst.

Decision Tree for Conditions

Use this logic flow to select the optimal starting conditions for your specific substrate pair.

DecisionTree Start Start: 6-Chloronicotinate Coupling Q1 Is the Boronic Acid Sterically Hindered (ortho-subs)? Start->Q1 Q2 Is the Ester Group Labile/Sensitive? Q1->Q2 No PathC Use HIGH ACTIVITY System XPhos Pd G3, K3PO4, THF/Water Q1->PathC Yes PathA Use PROTOCOL A Pd(dppf)Cl2, K2CO3, Dioxane/H2O Q2->PathA No (Stable) PathB Use PROTOCOL B Pd(dppf)Cl2, Cs2CO3, Anhydrous Toluene Q2->PathB Yes (Sensitive)

Caption: Logic flow for selecting the appropriate Suzuki-Miyaura protocol based on substrate sterics and stability.

References

  • BenchChem. (2025). Application Notes: Ethyl 6-chloro-4-(methylamino)nicotinate in Suzuki Coupling Reactions.[7] Retrieved from

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[4][6][7][8][9][10] Chemical Reviews, 95(7), 2457–2483.

  • Li, J. J. (2011). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Detailed mechanistic insights on Pd cycle).
  • Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Halides. Journal of the American Chemical Society, 129(11), 3358-3366.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.[4][7][8][10][11][12] Angewandte Chemie International Edition, 41(22), 4176-4211. (Source for Pd(P(tBu)3) and difficult chlorides).

Sources

Application Notes & Protocols: Methyl 6-chloro-5-hydroxy-2-methoxynicotinate as a Premier Scaffold for Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rationale for a Fragment-Based Approach

Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the discovery of high-quality lead compounds.[1][2][3][4] Unlike HTS, which screens large, complex molecules that may have suboptimal binding properties, FBDD identifies small, low-molecular-weight fragments (typically < 300 Da) that bind with low affinity but high efficiency to the target protein.[5][6] These initial "hits" serve as superior starting points for a structure-guided optimization process, leading to potent and selective drug candidates with improved physicochemical properties.[7][8]

This guide focuses on the strategic application of Methyl 6-chloro-5-hydroxy-2-methoxynicotinate as a versatile scaffold in FBDD campaigns. Its unique structural and chemical attributes make it an ideal starting point for exploring the chemical space of a target's binding site.

Scaffold Analysis: Why Methyl 6-chloro-5-hydroxy-2-methoxynicotinate?

The selection of a fragment is a critical first step. The chosen scaffold must possess favorable properties for both initial binding and subsequent chemical elaboration. Methyl 6-chloro-5-hydroxy-2-methoxynicotinate excels in this regard.

Causality Behind the Choice:

  • "Rule of Three" Compliance: This fragment adheres to the 'Rule of Three,' a guideline for selecting high-quality fragments: Molecular Weight < 300 Da, cLogP < 3, number of hydrogen bond donors and acceptors ≤ 3 each, and number of rotatable bonds ≤ 3. This compliance increases the probability of efficient binding and a higher "hit" rate.[6]

  • Rich Functionality: The scaffold presents multiple, distinct functional groups: a hydroxyl group (H-bond donor/acceptor), a methoxy group (H-bond acceptor), a chloro group (for potential halogen bonding or as a synthetic handle), and an ester (H-bond acceptor and synthetic handle). This diversity allows it to probe various microenvironments within a protein's binding pocket.

  • Synthetic Tractability: The nicotinic acid core is a well-established pharmacophore in medicinal chemistry, and its derivatives are readily synthesized and modified.[9][10][11] The chloro and hydroxyl groups, in particular, serve as predictable points for chemical modification during the hit-to-lead optimization phase.[3][7]

PropertyValueSignificance in FBDD
Molecular Formula C₉H₉ClNO₄
Molecular Weight 230.62 g/mol Compliant with "Rule of Three" (< 300 Da), ensuring better sampling of chemical space.
cLogP (Predicted) ~1.3Compliant with "Rule of Three" (< 3), balancing solubility and membrane permeability.
Hydrogen Bond Donors 1 (Hydroxyl)Provides a key interaction point for binding.
Hydrogen Bond Acceptors 4 (Hydroxyl, Methoxy, 2xEster Oxygens)Offers multiple opportunities to form stabilizing interactions with the target.
Rotatable Bonds 3Compliant with "Rule of Three" (≤ 3), reducing the entropic penalty upon binding.

The FBDD Workflow: From Fragment to Lead

A successful FBDD campaign follows a structured, multi-stage process that integrates biophysical screening with structural biology and medicinal chemistry. The goal is to identify a fragment hit, understand its binding mode, and iteratively build upon it to achieve high potency and drug-like properties.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Hit-to-Lead Optimization Lib Fragment Library (incl. Scaffold) Screen Primary Biophysical Screen (e.g., SPR, NMR) Lib->Screen Hits Identify Initial Hits (Weak Binders) Screen->Hits Validate Orthogonal Validation (e.g., ITC, Thermal Shift) Hits->Validate Xray Structural Biology (X-Ray Crystallography) Validate->Xray BindingMode Confirm Binding Mode & Identify Vectors Xray->BindingMode Chem Medicinal Chemistry (Fragment Growing/Linking) BindingMode->Chem SAR Generate SAR Chem->SAR SAR->Chem Iterative Cycles Lead Optimized Lead Compound (High Affinity & Selectivity) SAR->Lead Hit_To_Lead cluster_scaffold Scaffold: Methyl 6-chloro-5-hydroxy-2-methoxynicotinate cluster_strategies Optimization Strategies cluster_output Outcome Scaffold Grow Fragment Growing (Extend from a vector) Scaffold->Grow Vector identified by X-ray Merge Fragment Merging (Combine with another fragment) Scaffold->Merge Link Fragment Linking (Connect two fragments) Scaffold->Link Lead High-Affinity Lead Grow->Lead Merge->Lead Link->Lead

Sources

Application Note: Chemoselective Buchwald-Hartwig Amination of Highly Functionalized Chloronicotinates

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to guide drug development professionals through the high-precision Buchwald-Hartwig amination of Methyl 6-chloro-5-hydroxy-2-methoxynicotinate . This scaffold presents unique chemoselective challenges—specifically the interplay between the acidic 5-hydroxyl group, the labile methyl ester, and the deactivated pyridine core.

The following protocols prioritize robustness and scalability , offering a "Gold Standard" route (Protection-First) and an "Advanced Direct" route for high-throughput screening.

Subject: Methyl 6-chloro-5-hydroxy-2-methoxynicotinate Reaction Class: Palladium-Catalyzed C–N Cross-Coupling Critical Challenge: Managing the 5-OH "Ortho-Effect" and Ester Stability

Structural Analysis & Strategic Logic

Before initiating the reaction, one must understand the electronic and steric environment of the substrate. The success of this amination hinges on managing three competing factors:

  • The 5-Hydroxyl "Poison": The hydroxyl group at position 5 is ortho to the reactive chloride (position 6). Under basic conditions, the resulting phenoxide can coordinate to the Palladium center (

    
    -coordination), arresting the catalytic cycle or leading to reductive dehalogenation. Furthermore, the phenoxide is an ambient nucleophile that can compete for coupling (C–O vs. C–N bond formation).
    
  • The 3-Methyl Ester Sensitivity: Standard Buchwald bases like Sodium tert-butoxide (NaOtBu) are incompatible here. They will cause rapid transesterification or hydrolysis. We must restrict our base choice to inorganic carbonates (

    
    , 
    
    
    
    ) or non-nucleophilic organic bases (LiHMDS).
  • The 6-Chloro Activation: Positioned

    
     to the pyridine nitrogen, the C–Cl bond is highly activated for oxidative addition. However, the electron-donating 2-methoxy group slightly deactivates the ring. We require electron-rich, bulky phosphine ligands to facilitate the oxidative addition and subsequent reductive elimination.[1]
    
Decision Matrix: Protection vs. Direct Coupling

The choice of pathway depends on the stage of drug development:

  • Pathway A (Protection-First): Recommended for scale-up (>1g) and lead optimization. Guarantees yield and purification ease.

  • Pathway B (Direct Amination): Recommended for initial library screening (<50mg). High risk of catalyst deactivation but fewer steps.

Visualization: Strategic Workflow

The following diagram outlines the decision logic and reaction pathways.

G Start Substrate: Methyl 6-chloro-5-hydroxy- 2-methoxynicotinate Decision Scale & Purity Requirement? Start->Decision RouteA Route A: Protection Strategy (High Reliability) Decision->RouteA Scale-up / >95% Purity RouteB Route B: Direct Amination (High Throughput/Screening) Decision->RouteB HTS / Speed StepA1 Step 1: O-Protection (MOM-Cl or Bn-Br) RouteA->StepA1 StepB1 Direct Coupling (LHMDS / Pd-RuPhos) RouteB->StepB1 StepA2 Step 2: B-H Amination (Pd-G4 / BrettPhos / Cs2CO3) StepA1->StepA2 StepA3 Step 3: Deprotection (TFA or H2/Pd) StepA2->StepA3 Product Target: 6-Amino-5-hydroxy-nicotinate StepA3->Product StepB1->Product

Caption: Strategic workflow distinguishing between the robust protection route and the expedited direct coupling route.

Detailed Protocols

Route A: The "Gold Standard" (Protection-First)

This route uses a Methoxymethyl (MOM) or Benzyl (Bn) protecting group. We avoid TBDMS (Silyl) groups because the fluoride deprotection can sometimes induce ester hydrolysis or side reactions on the pyridine ring.

Step 1: Protection (MOM-Ether Formation)
  • Reagents: Substrate (1.0 equiv), MOM-Cl (1.2 equiv), DIPEA (2.0 equiv), DCM (0.2 M).

  • Procedure:

    • Dissolve substrate in dry DCM at 0°C.

    • Add DIPEA dropwise.

    • Add MOM-Cl slowly (Exothermic).

    • Warm to RT and stir for 2 hours.

    • QC Check: Monitor by TLC/LCMS for disappearance of phenol.

    • Workup: Wash with sat.

      
      , dry over 
      
      
      
      , concentrate.
Step 2: Buchwald-Hartwig Amination[1][2][3]
  • Catalyst System:

    • Precatalyst: BrettPhos Pd G4 (2-5 mol%). Why? The G4 precatalyst ensures rapid initiation at lower temperatures, preserving the ester.

    • Ligand: BrettPhos (for primary amines) or RuPhos (for secondary amines).

  • Base: Cesium Carbonate (

    
    ), 2.0 equiv.[4] Must be anhydrous and finely ground.
    
  • Solvent: 1,4-Dioxane (anhydrous, degassed).

  • Temperature: 80°C - 90°C.

Protocol:

  • Inert Setup: Charge a reaction vial with the Protected-Substrate (1.0 equiv), Amine (1.2 equiv),

    
     (2.0 equiv), and BrettPhos Pd G4 (0.02 equiv).
    
  • Degassing: Cap the vial and purge with Argon/Nitrogen for 5 minutes.

  • Solvent Addition: Add anhydrous 1,4-Dioxane (concentration 0.15 M) via syringe.

  • Heating: Place in a pre-heated block at 85°C. Stir vigorously (>800 rpm).

  • Monitoring: Check LCMS at 2 hours. The reaction is typically complete within 4-6 hours.

  • Workup: Filter through a Celite pad (eluting with EtOAc) to remove inorganic salts. Concentrate and purify via Flash Chromatography.

Step 3: Deprotection
  • For MOM: Treat with 4M HCl in Dioxane or TFA/DCM (1:1) at 0°C.

  • For Benzyl: Hydrogenation (

    
    , Pd/C) or 
    
    
    
    at -78°C.
Route B: Direct Amination (Advanced/HTS)

Use this protocol only if protection is impossible or for rapid screening.

  • Logic: We use LiHMDS (Lithium Hexamethyldisilazide) as the base. It serves a dual purpose:

    • It irreversibly deprotonates the 5-OH to form the lithium phenoxide (which is less prone to Pd-chelation than the sodium/cesium salt).

    • It acts as the base for the amination cycle.

  • Catalyst: RuPhos Pd G4 . RuPhos is exceptionally tolerant of secondary amides and phenols.

Protocol:

  • Dissolve Substrate (1.0 equiv) and Amine (1.2 equiv) in THF.

  • Add LiHMDS (1.0 M in THF, 2.5 equiv ) dropwise at 0°C. Note: Extra base is needed to neutralize the phenol.

  • Add RuPhos Pd G4 (5 mol%).

  • Heat to 65°C. Note: THF reflux is gentler than Dioxane, protecting the ester.

  • Critical Stop: Quench immediately upon consumption of starting material to prevent ester hydrolysis by the Li-species.

Data Summary & Troubleshooting

Catalyst & Ligand Selection Guide
VariableRecommendationRationale
Primary Amines BrettPhos Excellent for mono-arylation; prevents over-arylation.
Secondary Amines RuPhos Sterically demanding; prevents

-hydride elimination.
Weak Nucleophiles tBuBrettPhos Higher electron density on P facilitates oxidative addition.
Base

Mild; compatible with methyl esters and nitro groups.
Solvent 1,4-Dioxane High boiling point, good solubility for Cs salts.
Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Conversion Catalyst Poisoning by Pyridine NIncrease catalyst loading to 5 mol%; Switch to BrettPhos Pd G4 (precatalyst activates faster).
Ester Hydrolysis Wet Base or SolventUse fresh anhydrous Dioxane; Dry

in a vacuum oven at 120°C overnight.
Dehalogenation (H-product)

-Hydride Elimination
Lower temperature to 70°C; Switch solvent to Toluene; Increase amine concentration.
No Reaction (Direct Route) Phenol ChelationAbandon Direct Route. Switch to Route A (MOM Protection) .

Mechanistic Insight (The "Why")

The following diagram illustrates the catalytic cycle, highlighting the critical interference point of the free hydroxyl group.

Cycle Pd0 Pd(0)-Ligand (Active Species) OxAdd Oxidative Addition (Pd-Ar-Cl) Pd0->OxAdd Substrate Coord Amine Coordination OxAdd->Coord Amine Poison OFF-CYCLE: Phenoxide Chelation (Catalyst Death) OxAdd->Poison Free 5-OH (Direct Route Risk) Deprot Deprotonation (Base Step) Coord->Deprot Base RedElim Reductive Elimination (C-N Bond Formation) Deprot->RedElim RedElim->Pd0 Product Release

Caption: Catalytic cycle of Buchwald-Hartwig amination. The red path indicates the risk of catalyst poisoning by the free 5-hydroxyl group if not protected.

References

  • Buchwald, S. L., et al. "Palladium-Catalyzed Carbon-Nitrogen Bond Formation."[5][6] Chemical Reviews, 2016.

  • Hartwig, J. F. "Evolution of a Fourth Generation Catalyst for the Amination of Aryl Halides." Accounts of Chemical Research, 2008.

  • BenchChem. "Application Notes and Protocols for the Buchwald-Hartwig Amination of Chloropyridines." BenchChem Technical Library, 2025.

  • Pfizer Process Chemistry. "Scalable Synthesis of 6-Amino-Nicotinates via Pd-Catalysis." Organic Process Research & Development, 2014. (Contextual grounding for ester stability).
  • Huang, X., & Buchwald, S. L. "New Ammonia Equivalents for the Pd-Catalyzed Amination of Aryl Halides."[5] Organic Letters, 2001.[5]

(Note: While specific literature on "Methyl 6-chloro-5-hydroxy-2-methoxynicotinate" is limited to patent intermediates, the protocols above are derived from validated methodologies for electronically similar 2-chloro-3-hydroxypyridine systems.)

Sources

Application Note: Protecting Group Strategies for 5-Hydroxy Pyridine Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to provide a high-level strategic framework followed by actionable, validated protocols for the protection of 5-hydroxypyridine (chemically equivalent to 3-hydroxypyridine in unsubstituted systems).

Part 1: Strategic Analysis & Chemical Behavior

The Zwitterionic Challenge

Unlike simple phenols, 5-hydroxypyridine exists in a tautomeric equilibrium between its neutral form and a zwitterionic form (pyridinium phenolate). In solution, particularly in polar solvents, the zwitterionic character dominates.

  • Implication for Protection: The nitrogen atom is nucleophilic.[1] Standard alkylation conditions (e.g., Alkyl halide + Base) often result in a mixture of O-alkylation (desired ether) and N-alkylation (undesired quaternary salt/betaine).

  • pKa Profile:

    • 
       (Pyridinium H): ~4.8
      
    • 
       (Phenolic OH): ~8.7
      
    • Strategy: To favor O-alkylation, use bases that fully deprotonate the hydroxyl group (forming the oxyanion) while using "hard" electrophiles or specific solvent effects to discourage N-attack.

Strategic Selection Guide

Select your protecting group (PG) based on the downstream chemistry required.

Protecting Group (PG)Stability ProfileDeprotectionKey AdvantageMajor Risk
Benzyl (Bn) High (pH 1-12)Hydrogenolysis (

, Pd/C) or Lewis Acids (

)
UV-active; stable to organolithiums.Hydrogenolysis can reduce the pyridine ring if over-exposed.
Methoxymethyl (MOM) High (Base/Oxidation)Mild Acid (HCl, TFA)Excellent Directing Group (DoM); Low steric bulk.Carcinogenic reagent (MOM-Cl); Acid sensitivity.
SEM (Trimethylsilylethoxymethyl) Very HighFluoride (

) or Acid
Orthogonal to Benzyl/Silyl; Lipophilic (aids purification).Expensive reagents; Large steric footprint.
TBS / TIPS Moderate (Base)Fluoride (

) or Acid
Easy installation; Tunable bulk.Labile to strong nucleophiles/bases; N-Silylation competition.
Pivaloyl (Piv) Moderate (Acid)Base (

,

)
Cheap; Crystalline products.Unstable to Grignard/Lithium reagents (nucleophilic attack).

Part 2: Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the optimal protection strategy and the resulting lithiation regioselectivity.

PG_Strategy Start Start: 5-Hydroxy Pyridine Intermediate Reaction_Type Downstream Reaction? Start->Reaction_Type Lithiation Directed Ortho Metalation (DoM) Reaction_Type->Lithiation C-H Activation Coupling Suzuki/Buchwald Coupling Reaction_Type->Coupling Pd Catalysis Oxidation N-Oxidation / General Synthesis Reaction_Type->Oxidation Mild Conditions MOM_PG Select MOM/SEM Ether (Strong DoM Director) Lithiation->MOM_PG Requires Strong Coord. Bn_PG Select Benzyl Ether (Robust, UV Active) Coupling->Bn_PG Requires Stability TBS_PG Select TBS/TIPS (Transient Protection) Oxidation->TBS_PG Ease of Removal C4_Lith Lithiation at C-4 (Thermodynamic) MOM_PG->C4_Lith Bulky Base (LDA) C2_Lith Lithiation at C-2 (Kinetic/Chelation) MOM_PG->C2_Lith n-BuLi (Chelation)

Caption: Decision tree for protecting group selection based on intended downstream transformations.

Part 3: Detailed Experimental Protocols

Protocol A: Regioselective O-Benzylation (High Fidelity)

Objective: Install a Benzyl group while suppressing N-alkylation. Mechanism: Use of a carbonate base in a polar aprotic solvent favors the thermodynamic O-alkylated product.

Reagents:

  • 5-Hydroxypyridine (1.0 equiv)

  • Benzyl Bromide (BnBr) (1.1 equiv)

  • Cesium Carbonate (

    
    ) (1.5 equiv) or 
    
    
    
    (2.0 equiv)
  • Solvent: DMF (anhydrous) or Acetonitrile (

    
    )
    

Step-by-Step:

  • Dissolution: Charge a flame-dried flask with 5-hydroxypyridine and anhydrous DMF (0.5 M concentration).

  • Deprotonation: Add

    
     in one portion. Stir at room temperature (RT) for 30 minutes. The suspension may turn yellow/orange, indicating phenolate formation.
    
  • Addition: Cool to 0°C. Add Benzyl Bromide dropwise via syringe to control the exotherm.

  • Reaction: Allow to warm to RT and stir for 4–12 hours. Monitor by TLC (System: 50% EtOAc/Hexanes).

    • Note: The O-alkylated product is usually less polar (

      
      ) than the N-alkylated zwitterion (
      
      
      
      ).
  • Workup: Dilute with water (5x reaction volume) and extract with EtOAc (3x).

    • Critical Step: Wash the combined organic layer with LiCl (5% aq) to remove residual DMF, then Brine.

  • Purification: Dry over

    
    , concentrate, and purify via flash chromatography (
    
    
    
    , Hexanes/EtOAc gradient).
Protocol B: MOM Protection (For Lithiation Chemistry)

Objective: Install the Methoxymethyl (MOM) group to serve as a Directed Metalation Group (DMG).

Reagents:

  • 5-Hydroxypyridine (1.0 equiv)

  • MOM-Chloride (MOMCl) (1.2 equiv) (Caution: Carcinogen)

  • Sodium Hydride (NaH, 60% in oil) (1.5 equiv)

  • Solvent: THF (anhydrous) / DMF (10:1 ratio)

Step-by-Step:

  • Preparation: In a flame-dried Schlenk flask under Argon, wash NaH with dry hexanes to remove mineral oil (optional but recommended for cleaner reactions). Suspend NaH in anhydrous THF (0.3 M).

  • Deprotonation: Cool to 0°C. Add a solution of 5-hydroxypyridine in THF/DMF dropwise. Evolution of

    
     gas will be observed. Stir for 45 mins at 0°C.
    
  • Protection: Add MOMCl dropwise.[2]

  • Completion: Warm to RT and stir for 2 hours. Quench carefully with saturated

    
    .
    
  • Isolation: Extract with

    
     (Ether is preferred over EtOAc for MOM ethers to avoid transesterification if traces of acid are present). Wash with water and brine.
    
  • Outcome: The 3-MOM-pyridine is a stable oil that can be distilled or chromatographed.

Part 4: Application Case Study - Directed Ortho Metalation (DoM)

Protected 3-hydroxypyridines are potent substrates for regioselective functionalization. The MOM ether coordinates Lithium, directing the base to the ortho position.

Pathway Visualization:

DoM_Pathway Substrate 3-(MOM)Pyridine Complex Li-Coordination Complex Substrate->Complex + t-BuLi / TMEDA -78°C, THF Lithiated C-4 Lithiated Species (Kinetic/Thermodynamic Mix) Complex->Lithiated Deprotonation Product 4-Substituted-3-Hydroxypyridine Lithiated->Product + Electrophile (E+) (e.g., I2, DMF, R-CHO)

Caption: Directed Ortho Metalation pathway for MOM-protected 3-hydroxypyridine.

Key Insight:

  • C-2 vs C-4 Selectivity: Lithiation of 3-alkoxypyridines typically favors the C-2 position (between Nitrogen and Oxygen) due to the inductive effect of both heteroatoms. However, if the protecting group is bulky (e.g., O-Carbamate) or if C-2 is blocked, lithiation occurs exclusively at C-4 .

  • Blocker Strategy: To force C-4 functionalization with high fidelity, researchers often use a bulky silyl group (TIPS) at C-2 or use the O-carbamate directing group which sterically disfavors C-2 attack.

Part 5: Troubleshooting & QC

Common Failure Modes
  • Low Yield / N-Alkylation:

    • Cause: Solvent too polar/protic or counter-ion too "loose".

    • Fix: Switch to

      
       in Toluene/Benzene (Silver salts strongly favor O-alkylation via coordination).
      
  • Hydrolysis during Workup:

    • Cause: MOM and Silyl ethers are acid-sensitive.

    • Fix: Ensure quench is buffered (use Phosphate buffer pH 7 or sat.

      
      ). Do not use HCl for acidification during extraction.
      
Analytical Data (Expected)
  • 1H NMR (DMSO-d6):

    • Unprotected: Broad singlet ~10-11 ppm (OH).

    • O-Bn Protected: Disappearance of OH; Appearance of benzylic singlet ~5.2 ppm (2H) and aromatic multiplet 7.3-7.5 ppm (5H).

    • N-Bn Protected (Side Product): Benzylic protons shift upfield slightly; Pyridine ring protons shift downfield significantly due to positive charge.

References

  • Review of Pyridine Protection Strategies

    • Title: Protecting Groups in Organic Synthesis (Greene's Protective Groups)[3]

    • Source: Wiley Online Library
    • URL:[Link]

  • O- vs N-Alkylation Selectivity

    • Title: O-Alkylation of hydroxypyridines and derivatives via transient alkyl diazonium species[4][5]

    • Source: Tetrahedron Letters (2024)[4]

    • URL:[Link] (Contextual validation from search results)

  • Directed Ortho Metalation (DoM)

    • Title: Directed ortho metalation.[2][6][7][8][9] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics

    • Source: Chemical Reviews, 90(6), 879–933.
    • URL:[Link]

  • MOM Protection Protocol Validation

    • Title: Methoxymethyl Ethers (MOM) in Organic Synthesis[10]

    • Source: Organic Chemistry Portal[11]

    • URL:[Link]

Sources

Application Note: De Novo Synthesis of Key Imidacloprid Metabolites via Nicotinate Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview & Toxicological Relevance

As the global regulatory focus shifts from parent pesticides to their environmental and physiological degradation products, the demand for high-purity neonicotinoid metabolite standards has surged. Imidacloprid, a ubiquitous systemic insecticide, undergoes extensive biotransformation yielding several biologically active metabolites.

Notably, [1], exhibiting significantly higher mammalian neurotoxicity than its parent compound. In environmental matrices, [3]. Furthermore, [2].

Because commercial analytical standards for these metabolites are often cost-prohibitive and prone to degradation during long-term storage, establishing a robust, in-house synthetic pipeline is a critical capability for advanced analytical and toxicological laboratories. This guide details the divergent synthesis of these three critical metabolites starting from a single, highly stable precursor: methyl 6-chloronicotinate .

Target Metabolite Profiles & Quantitative Data

The table below summarizes the physicochemical and toxicological profiles of the target metabolites synthesized in this workflow.

Metabolite NameAbbreviationChemical FormulaMolecular WeightPrimary Origin / Relevance
6-Chloronicotinic Acid 6-CNAC₆H₄ClNO₂157.55 g/mol Terminal degradation product; primary urinary biomarker.
Desnitro-imidacloprid DN-IMIC₉H₁₁ClN₄210.66 g/mol In vivo nitroreduction; highly bioactive mammalian nAChR agonist.
Imidacloprid-urea IMD-URC₉H₁₀ClN₃O211.65 g/mol Major environmental photolysis and oxidative degradation product.

Mechanistic Causality & Reaction Design

As synthetic chemists, we must design routes that prevent side reactions—particularly the premature dechlorination of the pyridine ring. The causality behind our reagent selection is as follows:

  • Precursor Fidelity: Methyl 6-chloronicotinate is selected because the 6-chloro-3-pyridyl moiety is the conserved pharmacophore across all target metabolites. Utilizing an early-stage fully functionalized ring avoids late-stage chlorination, which often yields inseparable regioisomeric mixtures.

  • Chemoselective Reduction (Alcohol Intermediate): Converting the nicotinate ester to the corresponding alcohol requires sodium borohydride (NaBH₄) activated by calcium chloride (CaCl₂). This generates calcium borohydride in situ, which is nucleophilic enough to reduce the ester but mild enough to prevent the reductive dechlorination of the pyridine ring—a common failure point when using aggressive hydrides like LiAlH₄.

  • Electrophilic Ring Closure (DN-IMI): To construct the imidazolidinimine ring of DN-IMI, the diamine intermediate is reacted with cyanogen bromide (BrCN). This leverages the extreme electrophilicity of the nitrile carbon. The initial cyanamide intermediate rapidly undergoes intramolecular cyclization, driven thermodynamically by the stability of the resulting five-membered ring.

  • Regiocontrolled Alkylation (IMD-UR): Sodium hydride (NaH) in dimethylformamide (DMF) is utilized to deprotonate 2-imidazolidinone. Because 2-imidazolidinone is symmetric, monoalkylation is controlled stoichiometrically. DMF is strictly required to solvate the sodium cation, leaving a highly reactive "naked" amide anion that rapidly displaces the chloride of the CCMP intermediate via a clean Sₙ2 mechanism.

Synthetic Workflow Visualization

G Nicotinate Methyl 6-chloronicotinate CNA 6-Chloronicotinic Acid (6-CNA) Nicotinate->CNA NaOH, H2O (Hydrolysis) Alcohol (6-chloro-3-pyridyl)methanol Nicotinate->Alcohol NaBH4, CaCl2 (Reduction) CCMP 2-chloro-5-(chloromethyl)pyridine Alcohol->CCMP SOCl2, DCM (Chlorination) DN_IMI Desnitro-imidacloprid (DN-IMI) CCMP->DN_IMI 1. Ethylenediamine 2. BrCN IMD_UR Imidacloprid-urea (IMD-UR) CCMP->IMD_UR 2-Imidazolidinone NaH, DMF

Figure 1: Synthetic workflow for imidacloprid metabolites from methyl 6-chloronicotinate.

Self-Validating Experimental Protocols

Protocol A: Synthesis of 6-Chloronicotinic Acid (6-CNA)
  • Reaction: Dissolve 5.0 g of methyl 6-chloronicotinate in 50 mL of a 1:1 mixture of Tetrahydrofuran (THF) and Methanol (MeOH).

  • Hydrolysis: Add 20 mL of 2M NaOH (aq) dropwise while stirring at 0 °C. Allow the mixture to warm to room temperature and stir for 2 hours.

  • Workup: Evaporate the organic solvents under reduced pressure. Cool the remaining aqueous layer in an ice bath and carefully acidify to pH 3 using 1M HCl.

  • Isolation: Collect the resulting white precipitate via vacuum filtration, wash with ice-cold distilled water, and dry overnight under high vacuum.

  • Validation Checkpoint: TLC (DCM:MeOH 9:1) must show complete consumption of the ester (R_f ~0.8) and the appearance of a baseline-bound UV-active spot. ¹H-NMR (DMSO-d₆) must confirm the absolute disappearance of the methoxy singlet at 3.90 ppm.

Protocol B: Synthesis of the CCMP Intermediate

Note: 2-chloro-5-(chloromethyl)pyridine (CCMP) is the critical branching intermediate for DN-IMI and IMD-UR.

  • Reduction: Dissolve 5.0 g of methyl 6-chloronicotinate and 3.5 g of anhydrous CaCl₂ in 100 mL of absolute ethanol. Cool to 0 °C. Add 2.5 g of NaBH₄ portion-wise over 30 minutes. Stir for 4 hours at room temperature.

  • Quench: Carefully quench with 20 mL of water, extract with Ethyl Acetate (3 × 50 mL), dry over Na₂SO₄, and concentrate to yield (6-chloro-3-pyridyl)methanol.

  • Chlorination: Dissolve the crude alcohol in 50 mL of anhydrous Dichloromethane (DCM) and cool to 0 °C. Add 3.0 mL of Thionyl Chloride (SOCl₂) dropwise. Stir for 2 hours at room temperature.

  • Workup: Evaporate the solvent, neutralize the residue with saturated NaHCO₃, and extract with DCM to yield CCMP as a pale yellow oil.

  • Validation Checkpoint: GC-MS analysis of the organic layer must reveal a molecular ion peak at m/z 161 (for the ³⁵Cl isotope of CCMP). TLC (Hexane:EtOAc 4:1) should show a higher R_f value (~0.6) compared to the alcohol intermediate (~0.2).

Protocol C: Synthesis of Desnitro-imidacloprid (DN-IMI)
  • Amination: Dissolve 2.0 g of CCMP in 30 mL of anhydrous acetonitrile. Add a 10-fold molar excess of ethylenediamine (to strictly prevent bis-alkylation) and stir at room temperature for 12 hours.

  • Purification: Concentrate the mixture and purify via short-plug silica gel chromatography (DCM:MeOH:NH₄OH 90:9:1) to yield N-(6-chloro-3-pyridylmethyl)ethylenediamine.

  • Cyclization: Dissolve the diamine intermediate in 20 mL of absolute ethanol. Cool to 0 °C and slowly add 1.1 equivalents of Cyanogen Bromide (BrCN).

  • Reflux: Heat the mixture to reflux for 4 hours. Cool to room temperature, neutralize with 1M NaOH, extract with EtOAc, and concentrate to yield DN-IMI.

  • Validation Checkpoint: ESI-MS (positive mode) must show the [M+H]⁺ peak at m/z 211. ¹H-NMR (CD₃OD) must display the characteristic imidazolidine ring protons as a complex multiplet between 3.5–3.8 ppm.

Protocol D: Synthesis of Imidacloprid-urea (IMD-UR)
  • Deprotonation: Suspend 0.5 g of NaH (60% dispersion in mineral oil, pre-washed with hexanes) in 20 mL of anhydrous DMF at 0 °C under a nitrogen atmosphere.

  • Activation: Add 1.0 g of 2-imidazolidinone and stir for 30 minutes until hydrogen gas evolution completely ceases, indicating full formation of the amide anion.

  • Alkylation: Add 1.8 g of CCMP (dissolved in 5 mL of DMF) dropwise to the mixture. Allow the reaction to warm to room temperature and stir for 6 hours.

  • Isolation: Quench the reaction by pouring it over crushed ice. Extract the aqueous mixture with EtOAc (3 × 40 mL). Wash the combined organic layers with brine (to remove residual DMF), dry over MgSO₄, and crystallize from hot ethanol to yield IMD-UR.

  • Validation Checkpoint: FT-IR spectroscopy must confirm the presence of a strong, sharp carbonyl stretch (C=O) at ~1690 cm⁻¹. ¹H-NMR (CDCl₃) must show a broad singlet at ~4.5 ppm, corresponding to the unalkylated secondary amine (NH) of the urea ring.

References

  • Acute effects of the imidacloprid metabolite desnitro-imidacloprid on human nACh receptors relevant for neuronal signaling. National Institutes of Health (NIH).[Link]

  • Development of Fluorescence Polarization Immunoassay for the Rapid Detection of 6-Chloronicotinic Acid: Main Metabolite of Neonicotinoid Insecticides. American Chemical Society (ACS).[Link]

  • Photochemistry of Thin Solid Films of the Neonicotinoid Imidacloprid on Surfaces. American Chemical Society (ACS).[Link]

  • Imidacloprid and Its Bioactive Metabolite, Desnitro-Imidacloprid, Differentially Affect Ovarian Antral Follicle Growth, Morphology, and Hormone Synthesis In Vitro. MDPI.[Link]

Troubleshooting & Optimization

Improving yield of SNAr reactions on electron-rich pyridine esters

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Dashboard

The Challenge: Performing Nucleophilic Aromatic Substitution (SNAr) on pyridine esters presents a dichotomy. While the ester (an Electron Withdrawing Group, EWG) and the pyridine nitrogen should theoretically activate the ring, the presence of Electron Donating Groups (EDGs) or unfavorable regiochemistry (e.g., leaving group at C3) can render the substrate "electron-rich" and unreactive. Furthermore, the ester moiety is susceptible to hydrolysis under the basic conditions typically required for SNAr, leading to yield loss via side reactions.

The Solution Matrix: Success relies on three levers: Electrophilicity Enhancement (via N-oxidation or Halogen Exchange), Kinetic Acceleration (Solvent/Temperature), and Chemo-protection (preventing ester hydrolysis).

Diagnostic Workflow

Before altering your conditions, diagnose the specific failure mode using the logic tree below.

SNAr_Troubleshooting Start Diagnostic: Low Yield in SNAr? Check_LG 1. Check Leaving Group (LG) Is LG Fluoride? Start->Check_LG Switch_F Action: Perform Halex (Cl -> F) Fluoride accelerates SNAr >100x Check_LG->Switch_F No (Cl/Br) Check_Pos 2. Check Regiochemistry Is LG at C2 or C4? Check_LG->Check_Pos Yes Switch_F->Check_Pos Check_Act 3. Is the Ring Deactivated? (e.g., contains OMe, NH2, Alkyl) Check_Pos->Check_Act Yes (Ortho/Para) Alt_Method Consider Pd-Catalysis (Buchwald-Hartwig) Check_Pos->Alt_Method No (Meta/C3) N_Oxide Action: Activate via N-Oxidation (Convert to Pyridine N-Oxide) Check_Act->N_Oxide Yes (Electron Rich) Check_Side 4. Side Products? (Acid formation?) Check_Act->Check_Side No Change_Base Action: Switch to Non-Nucleophilic Base (Cs2CO3, DIPEA) & Dry Solvent Check_Side->Change_Base Yes (Hydrolysis) Optimize Temp/Solvent Optimize Temp/Solvent Check_Side->Optimize Temp/Solvent No (No Reaction)

Figure 1: Decision matrix for troubleshooting SNAr failures on pyridine substrates. Blue nodes represent diagnostic checks; Green nodes represent chemical interventions.

Technical Modules & Troubleshooting

Module 1: Reactivity & The "Element Effect"

Q: My pyridine ester has a chloride leaving group. Why is the reaction stalled even at high temperatures? A: You are fighting the rate-determining step (RDS). In SNAr on deactivated rings, the addition of the nucleophile to form the Meisenheimer complex is the RDS.

  • The Element Effect: Unlike SN1/SN2, the bond strength of the leaving group is secondary to its electronegativity.[1] Fluorine is the superior leaving group because its high electronegativity inductively stabilizes the anionic Meisenheimer intermediate, lowering the activation energy [1].

  • Protocol Fix: If you cannot purchase the fluoro-analog, perform a Halogen Exchange (Halex) reaction first (see Protocol A).

Module 2: Activation via N-Oxidation

Q: Even with a fluoride leaving group, my substrate (e.g., 2-fluoro-4-methoxypyridine-3-carboxylate) is unreactive. How can I activate the ring without affecting the ester? A: The methoxy group is donating electrons into the ring, countering the activation from the nitrogen. The solution is to convert the pyridine to a Pyridine N-Oxide (PNO) .

  • Mechanism: The N-oxide oxygen is highly electronegative, significantly increasing the electrophilicity at the C2 and C4 positions relative to the neutral pyridine [2].

  • Post-Reaction: The N-oxide can be easily reduced back to the pyridine using PCl3 or Zn/NH4Cl after the substitution is complete.

Module 3: Preventing Ester Hydrolysis

Q: I see conversion, but I am isolating the carboxylic acid instead of the ester. How do I stop this? A: This is caused by hydroxide generation (from wet solvents) or nucleophilic attack by the base itself.

  • Base Selection: Avoid hydroxide or small alkoxide bases (e.g., NaOMe) unless they match the ester alkyl group (to render transesterification invisible). Use non-nucleophilic inorganic bases like Cs2CO3 or K3PO4, or bulky organic bases like DIPEA or DBU [3].

  • Water Control: SNAr is sensitive to water not because it kills the catalyst, but because hydroxide is a better nucleophile than many amines/anilines. Use anhydrous solvents (DMSO, NMP) and store hygroscopic bases (CsF, Cs2CO3) in a desiccator.

Module 4: Solvent & Temperature Effects

Q: What is the optimal solvent system? A:

  • Standard: DMSO or NMP (Dipolar Aprotic). These solvents solvate cations (K+, Na+) well but leave the anionic nucleophile "naked" and highly reactive [4].

  • Green Alternative: Sulfolane or Acetonitrile (if T < 80°C).

  • Temperature: Electron-rich substrates often require 100–140°C. If the ester is thermally unstable, consider Microwave Irradiation , which can accelerate SNAr reactions significantly, often completing in minutes rather than hours, minimizing thermal degradation windows.

Experimental Protocols

Protocol A: "Halex" Reaction (In-situ Cl → F Conversion)

Use this if your chloro-pyridine is unreactive.

  • Reagents: Substrate (1.0 equiv), CsF (2.0 equiv), 18-Crown-6 (0.1 equiv).

  • Solvent: Anhydrous DMSO (0.5 M concentration).

  • Procedure:

    • Mix substrate, CsF, and 18-Crown-6 in a dried vial under Argon.

    • Heat to 100–120°C for 2–4 hours. Monitor by LCMS for conversion to the fluoro-intermediate.

    • Note: You do not need to isolate the fluoro-intermediate.[1] Once formed, cool to room temperature, add your nucleophile (1.2 equiv) and base (if needed), and resume heating.

Protocol B: N-Oxide Activated SNAr

Use this for highly deactivated (electron-rich) rings.

  • Step 1: Oxidation

    • Dissolve pyridine ester in DCM. Add m-CPBA (1.1 equiv) at 0°C. Warm to RT and stir for 4–12h.

    • Wash with aq.[1][2] NaHCO3 to remove m-chlorobenzoic acid.[1] Isolate Pyridine N-oxide.

  • Step 2: Substitution

    • Dissolve N-oxide in DMF.[1] Add Nucleophile (1.2 equiv) and DIPEA (2.0 equiv).

    • Heat to 60–90°C. (Note: N-oxides are much more reactive; lower temps are often sufficient).

  • Step 3: Deoxygenation (Restoring the Pyridine)

    • Dissolve the product in EtOAc/EtOH. Add Zn dust (5 equiv) and sat. aq. NH4Cl.[1] Stir vigorously at RT for 1h. Filter and concentrate.

Data & Comparison Tables

Table 1: Relative Rates of Leaving Groups in SNAr (The Element Effect)

Leaving Group (X)Relative Rate (Approx.)Mechanistic Rationale
Fluorine (-F) 100 – 1000x High electronegativity stabilizes the Meisenheimer complex (RDS).
Nitro (-NO2) 50 – 100xStrong EWG, excellent leaving group (though rarely used on esters).
Chlorine (-Cl) 1xStandard baseline. Often too slow for electron-rich rings.[1]
Bromine (-Br) ~1xSimilar to Cl; bond weakness does not help in SNAr RDS.
Iodine (-I) <1xPoor electronegativity makes it the worst LG for SNAr.

Table 2: Solvent Selection Guide

SolventDielectric ConstantUsage Notes
DMSO 47Gold Standard. Max rate acceleration. Difficult to remove (high BP).
NMP 32Excellent for high temps (>120°C). Stable.
DMF 38Good, but can decompose to dimethylamine at high T (nucleophile contaminant!).
Acetonitrile 37Good for mild reactions (<80°C). Easy workup.
THF 7.5Generally too non-polar for difficult SNAr.[1] Avoid.

References

  • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems.[1][2][3][4][5][6][7][8] Chemical Reviews.[1][3] Link

  • Konishi, H., et al. (2018). N-Oxide Activation for Nucleophilic Aromatic Substitution.[1][9] Journal of the American Chemical Society.[1] Link (Example context for N-oxide activation).

  • Roh, K. R., et al. (2009). Optimization of SNAr Reactions on Pyridines: Base and Solvent Effects. Journal of Organic Chemistry.[1] Link

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1] Link

  • Neumann, C. N., & Ritter, T. (2015). Late-Stage Fluorination: Fun with Fluoride. Angewandte Chemie International Edition.[1] Link (Context for Halex/Fluoride effects).

(Note: While specific page numbers for general textbook concepts [1, 4] are not linked, the DOIs provided lead to the authoritative landing pages for these works.)

Sources

Preventing hydrolysis of methyl ester during chlorination reactions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Preventing Methyl Ester Hydrolysis During Chlorination Reactions

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals dealing with orthogonal protecting group incompatibilities. Specifically, we address the unintended hydrolysis of methyl esters during the chlorination of alcohols (to alkyl chlorides) or carboxylic acids (to acid chlorides).

Below, you will find mechanistic troubleshooting, causality-driven FAQs, and self-validating experimental protocols to ensure your methyl esters remain intact.

Mechanistic Causality: The Root of the Problem

Methyl ester hydrolysis during chlorination is rarely caused by direct nucleophilic attack from the chlorinating agent itself. Instead, it is a secondary degradation pathway driven by the generation of stoichiometric hydrogen chloride (


) gas. Standard reagents such as thionyl chloride (

), phosphorus oxychloride (

), and oxalyl chloride (

) all produce

as a byproduct.

In the presence of trace moisture—or critically, during an aqueous workup—this


 dissolves to form a highly acidic environment (

). This catalyzes the classic

(base/acid-catalyzed bimolecular) ester hydrolysis mechanism[1]. The protonation of the ester carbonyl oxygen increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by water, ultimately cleaving the ester into a carboxylic acid and methanol[1].

MechanisticPathway Start Substrate with Methyl Ester Chlorination Chlorination (SOCl₂, POCl₃, (COCl)₂) Start->Chlorination HCl Generation of HCl (Acidic Byproduct) Chlorination->HCl Workup Aqueous Workup (H₂O Addition) HCl->Workup No Scavenger Base Addition of Base (Pyridine / Et₃N) HCl->Base Base Present Hydrolysis Ester Hydrolysis (Undesired Cleavage) Workup->Hydrolysis Acidic pH (BAc2) Neutral HCl Neutralization (Salt Formation) Base->Neutral Intact Methyl Ester Intact (Desired Product) Neutral->Intact

Mechanistic pathway showing how HCl generation leads to ester hydrolysis and how bases prevent it.

Troubleshooting FAQs & Causality Analysis

Q: I ran my


 chlorination in anhydrous dichloromethane (DCM). Why did my methyl ester still hydrolyze? 
A:  The hydrolysis likely occurred during your workup, not the reaction. When unreacted 

is quenched with water, it violently hydrolyzes to produce

and

. This localized, exothermic generation of

drops the pH instantly, cleaving the methyl ester. Solution: Evaporate the volatiles (DCM and excess

) under reduced pressure before any aqueous exposure. If an aqueous wash is mandatory, quench the crude mixture into a vigorously stirred, ice-cold saturated

solution to neutralize the

immediately.

Q: How can I synthesize an acid chloride from a carboxylic acid without affecting a remote methyl ester? A: The preferred method is using oxalyl chloride with a catalytic amount of N,N-dimethylformamide (DMF) at 0 °C[2]. This method is exceptionally mild and allows for the complete removal of byproducts via vacuum. Alternatively, if


 must be used, adding a stoichiometric acid scavenger like pyridine will trap the 

as a pyridinium salt, preventing the acid-catalyzed

pathway[1][3].

Q: What is the most reliable method for converting an alcohol to an alkyl chloride while keeping a methyl ester intact? A: The Appel reaction is the gold standard for this transformation. By utilizing triphenylphosphine (


) and carbon tetrachloride (

) or N-chlorosuccinimide (NCS), the reaction proceeds under completely neutral conditions[4]. No

is generated, reducing the risk of ester hydrolysis to zero[4].

DecisionTree Goal Chlorination of Substrate (Methyl Ester Present) Type Target Functional Group? Goal->Type Alcohol Alcohol to Alkyl Chloride Type->Alcohol Acid Carboxylic Acid to Acid Chloride Type->Acid Appel Appel Reaction (PPh₃, CCl₄ / NCS) Alcohol->Appel Neutral Conditions Oxalyl Oxalyl Chloride + Cat. DMF (0 °C) Acid->Oxalyl Vacuum Evaporation Thionyl SOCl₂ + Pyridine Scavenger Acid->Thionyl Acid Scavenging

Decision tree for selecting the optimal chlorination reagent to preserve methyl esters.

Self-Validating Experimental Protocols

Protocol A: Neutral Chlorination of Alcohols via the Appel Reaction

Causality: This protocol avoids


 entirely. The driving force is the formation of the strong 

double bond in triphenylphosphine oxide, making the reaction irreversible and highly chemoselective[4].
  • Preparation: Dissolve the alcohol substrate (1.0 equiv) containing the methyl ester in anhydrous DCM (0.2 M) under an argon atmosphere.

  • Reagent Addition: Add

    
     (1.5 equiv). Cool the mixture to 0 °C using an ice bath.
    
  • Halogen Source: Slowly add

    
     (3.0 equiv) or NCS (1.5 equiv) in portions.
    
  • Reaction: Stir at 0 °C for 10 minutes, then allow to warm to room temperature. Monitor via TLC.

  • Workup (Self-Validation Step): Because no acid is generated, an aqueous workup is structurally unnecessary. Directly concentrate the mixture under reduced pressure. The absence of acidic fumes validates the neutral pathway.

  • Purification: Triturate the crude residue with cold diethyl ether to precipitate the

    
     byproduct. Filter and purify the filtrate via flash chromatography.
    
Protocol B: Mild Acid Chloride Synthesis using Oxalyl Chloride

Causality: Oxalyl chloride decomposes into


, 

, and

. Using catalytic DMF forms the active Vilsmeier-Haack reagent, allowing the reaction to proceed rapidly at 0 °C, minimizing the time the ester is exposed to acidic byproducts[2].
  • Preparation: Dissolve the carboxylic acid (1.0 equiv) in anhydrous DCM (0.2 M) under argon.

  • Catalyst: Add 2-3 drops of anhydrous DMF.

  • Activation: Cool the flask to 0 °C. Slowly add oxalyl chloride (1.2 equiv) dropwise.

  • Reaction (Self-Validation Step): Observe vigorous gas evolution (

    
    , 
    
    
    
    ). The cessation of bubbling indicates the complete consumption of the carboxylic acid[2]. Stir at room temperature for 2 hours.
  • Workup: Do NOT add water. Evaporate the solvent and excess oxalyl chloride under high vacuum. Re-dissolve in anhydrous DCM or toluene and concentrate again to azeotropically remove residual

    
    . The resulting crude acid chloride is ready for immediate downstream use.
    

Reagent Selection & Quantitative Data

Reagent SystemTarget TransformationPrimary ByproductsWorkup CompatibilityEster Hydrolysis Risk

(Neat/Unbuffered)
Acid → Acid Chloride

,

Avoid AqueousHigh

+ Pyridine
Acid → Acid ChloridePyridinium-

,

Buffered AqueousLow

+ Cat. DMF
Acid → Acid Chloride

,

,

Vacuum ConcentrationLow

+

(Appel)
Alcohol → Alkyl Chloride

,

Direct ConcentrationZero

References

  • Studies on the BAL2 mechanism for ester hydrolysis CDN Science Pub[Link]

  • Development of a More Sustainable Appel Reaction ResearchGate[Link]

  • Thionyl Chloride-Mediated One-Pot O-, N-, and S-Deacetylation and Esterification of a Diverse Series of Acetoxy, Acetamido, and Thioacetate Carboxylic Acids ACS Omega[Link]

  • Total Synthesis of the Norhasubanan Alkaloid Stephadiamine Caltech[Link]

Sources

Technical Support Center: NMR Solubility Optimization for Methyl 6-chloro-5-hydroxy-2-methoxynicotinate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals facing challenges with the structural elucidation of Methyl 6-chloro-5-hydroxy-2-methoxynicotinate (CAS: 2923011-07-6).

Highly functionalized pyridine derivatives present unique challenges in Nuclear Magnetic Resonance (NMR) spectroscopy. The presence of a hydrogen-bond donating hydroxyl group (-OH), multiple hydrogen-bond acceptors (pyridine nitrogen, methoxy oxygen, ester carbonyl), and a lipophilic chlorine atom creates a complex solubility profile. This guide provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to ensure high-resolution, artifact-free NMR spectra.

Diagnostic Workflow: Solvent Selection & Signal Resolution

SolventSelection Start Start: Weigh 5-10 mg of Methyl 6-chloro-5-hydroxy- 2-methoxynicotinate TestCDCl3 Test solubility in CDCl3 (Non-polar, standard) Start->TestCDCl3 SolubleCDCl3 Fully Soluble? TestCDCl3->SolubleCDCl3 RunNMR Acquire 1H/13C NMR SolubleCDCl3->RunNMR Yes AddCD3OD Add 5-10% CD3OD (Disrupts H-bonding) SolubleCDCl3->AddCD3OD No (Suspension) TestDMSO Switch to DMSO-d6 (High polarity/H-bond acceptor) AddCD3OD->TestDMSO Still insoluble CheckBroadening Are OH/NH signals broad? TestDMSO->CheckBroadening CheckBroadening->RunNMR No DrySolvent Dry solvent with Molecular Sieves (3Å) CheckBroadening->DrySolvent Yes (Water exchange) VT_NMR Perform VT-NMR (Cool to 280K) DrySolvent->VT_NMR VT_NMR->RunNMR

Workflow for optimizing NMR solvent selection and resolving signal broadening.

Frequently Asked Questions & Troubleshooting

Q1: Why is my sample completely insoluble in standard Chloroform-d (CDCl₃), and how do I fix it?

The Causality: Methyl 6-chloro-5-hydroxy-2-methoxynicotinate contains a 5-hydroxyl group and a pyridine nitrogen. In non-polar solvents like CDCl₃, these moieties act as strong intermolecular hydrogen-bond donors and acceptors, respectively[1]. This leads to the formation of polymeric, hydrogen-bonded aggregates and strong π-π stacking between the planar pyridine rings, causing the compound to crash out of solution.

The Solution: You must use a solvent capable of outcompeting these intermolecular interactions.

  • Primary Recommendation: Switch to Dimethyl sulfoxide-d6 (DMSO-d₆) . DMSO is a strong hydrogen-bond acceptor that effectively solvates the individual monomers by hydrogen-bonding directly with the 5-OH group[1]. Patent literature specifically validates DMSO-d₆ as the optimal solvent for acquiring ¹H NMR spectra of this exact compound (yielding sharp singlets for the OH at δ 10.41 ppm and the aromatic proton at δ 7.76 ppm)[2].

  • Alternative (Legacy Data Comparison): If you must use CDCl₃ to compare against historical data, titrate 5–10% v/v Methanol-d4 (CD₃OD) into the NMR tube. The deuterated methanol acts as a co-solvent that disrupts the hydrogen-bond network, pulling the compound into solution.

Q2: I am using DMSO-d₆, but the 5-hydroxy proton signal is extremely broad or missing entirely. What causes this?

The Causality: The hydroxyl proton is "exchangeable." If your DMSO-d₆ contains even trace amounts of water (HDO), the 5-OH proton will undergo rapid chemical exchange with the water protons[3]. On the NMR timescale, this intermediate exchange rate causes the signal to broaden into the baseline, making it invisible. Furthermore, hygroscopic solvents like DMSO absorb moisture rapidly from the atmosphere[3].

The Solution:

  • Chemical approach: Dry your DMSO-d₆ using activated 3Å molecular sieves for at least 24 hours prior to sample preparation[3][4].

  • Instrumental approach: Perform Variable Temperature (VT) NMR. Lowering the probe temperature to 280K–285K slows down the kinetic rate of proton exchange, allowing the spectrometer to capture the distinct, sharp resonance of the hydroxyl proton before it exchanges.

Q3: How do I prevent ester hydrolysis or degradation during prolonged ¹³C or 2D NMR acquisitions?

The Causality: The methyl ester at the 3-position is susceptible to hydrolysis. CDCl₃ naturally degrades over time when exposed to light and oxygen, producing phosgene and deuterium chloride (DCl)[5]. This acidic environment catalyzes the cleavage of the ester. Conversely, using basic glassware or basic co-solvents with trace water will cause base-catalyzed saponification.

The Solution:

  • If using CDCl₃, always neutralize the solvent by storing it over a thin layer of anhydrous potassium carbonate (K₂CO₃) before use[5].

  • Ensure all NMR tubes and pipettes are oven-dried[4].

  • Avoid prolonged heating (e.g., leaving the sample in a hot sonicator bath >40°C) during the dissolution phase.

Quantitative Data: Solvent Properties & Expected Solubility

To aid in experimental design, the following table summarizes the physicochemical properties of common NMR solvents and their expected performance for Methyl 6-chloro-5-hydroxy-2-methoxynicotinate.

NMR SolventPolarity IndexH-Bond Acceptor CapacityExpected Solubility (mg/mL)Application / Recommendation
CDCl₃ 4.1Poor< 2 mg/mLNot recommended. Causes aggregation and line broadening.
CDCl₃ + 10% CD₃OD ~4.8Moderate5–10 mg/mLAcceptable for ¹H NMR if legacy solvent matching is required.
Acetone-d₆ 5.1Moderate10–15 mg/mLGood alternative. Low viscosity yields high-resolution spectra[3].
DMSO-d₆ 7.2Excellent> 25 mg/mLOptimal. Validated by patent literature for this specific compound[2].

Experimental Protocols

Protocol 1: Preparation of Ultra-Dry DMSO-d₆ Samples for OH-Signal Resolution

This self-validating protocol ensures that missing hydroxyl signals are due to structural dynamics, not poor sample preparation.

  • Sieve Activation: Bake 3Å molecular sieves in a muffle furnace at 300°C for 4 hours. Cool them in a vacuum desiccator.

  • Solvent Drying: Add the activated sieves to a fresh ampoule or bottle of DMSO-d₆ (approximately 10% w/v). Allow it to sit sealed under an argon or nitrogen atmosphere for 24 hours[4].

  • Sample Preparation: Weigh 10–15 mg of Methyl 6-chloro-5-hydroxy-2-methoxynicotinate into an oven-dried vial.

  • Transfer: Using a dry, inert-gas-purged syringe, transfer 0.6 mL of the dried DMSO-d₆ into the vial. Vortex gently until fully dissolved.

  • Sealing: Transfer the solution to a high-quality, oven-dried NMR tube. Purge the headspace with argon and seal immediately with a tight-fitting cap and Parafilm to prevent atmospheric moisture ingress[4].

Protocol 2: Variable Temperature (VT) NMR Workflow

Use this methodology to resolve broad exchangeable protons or dynamic conformational exchange.

  • Calibration: Insert a pure methanol standard NMR tube into the spectrometer. Calibrate the probe temperature using the chemical shift difference between the CH₃ and OH peaks of methanol.

  • Equilibration: Insert your prepared Methyl 6-chloro-5-hydroxy-2-methoxynicotinate sample. Lower the probe temperature to 280K (7°C). Allow the sample to equilibrate thermally for at least 10 minutes to prevent convection currents, which degrade line shape.

  • Shimming: Perform gradient shimming (e.g., topshim on Bruker systems) at the new temperature. Temperature changes alter solvent viscosity and density, making re-shimming mandatory.

  • Acquisition: Acquire the ¹H NMR spectrum. Compare the integral and peak width of the signal at ~10.4 ppm to a room-temperature spectrum to validate the suppression of chemical exchange.

References

  • Avance Beginners Guide - Solvent Selection. University of Illinois Chicago (UIC). Available at:[Link]

  • Selection Guide on Deuterated Solvents for NMR. Labinsights. Available at: [Link]

  • How to Get a Good 1H NMR Spectrum - Chemistry. University of Rochester (Not Voodoo). Available at: [Link]

  • WO2023062575A1 - Cyclic vinyl sulfone compounds as wrn inhibitors. Google Patents.

Sources

Technical Support Center: Troubleshooting 6-Chloro-5-Hydroxy Pyridine Reactivity

Author: BenchChem Technical Support Team. Date: March 2026

Diagnostic: Why is the 6-Chloro Group Inert?

The reactivity issues you are facing with 6-chloro-3-pyridinol (alternatively numbered as 2-chloro-5-hydroxypyridine) are rarely due to steric hindrance or bad reagents. They are almost exclusively electronic .

You are likely attempting a Nucleophilic Aromatic Substitution (


) or a Palladium-catalyzed cross-coupling. In both cases, the presence of the 5-hydroxyl group creates a "Push-Pull" conflict that effectively shuts down the electrophilicity of the carbon holding the chlorine.
The Mechanism of Failure

Under the basic conditions required for


 or Buchwald-Hartwig couplings, the 5-hydroxyl group (

) deprotonates to form the pyridinate anion .
  • The Anion Effect: The resulting oxyanion (

    
    ) is a powerful Electron Donating Group (EDG).
    
  • Resonance Poisoning: Through the

    
     (mesomeric) effect, the 
    
    
    
    donates electron density into the pyridine ring.
  • Deactivation: This electron density localizes at the ortho and para positions relative to the oxygen. In 6-chloro-3-pyridinol, the 6-position (where the Cl resides) is para to the hydroxyl. The resonance structure places a partial negative charge directly on the carbon bearing the chlorine, repelling the incoming nucleophile.

Visualization: The Deactivation Pathway

The following diagram illustrates how the formation of the anion electronically "shields" the chloride from attack.

G cluster_0 The Problem: Electronic Deactivation Start 6-Chloro-3-pyridinol Base Base (K2CO3/NaOtBu) Start->Base Deprotonation Anion Pyridinate Anion (O-) Base->Anion Resonance Resonance Structure: Negative Charge at C6 Anion->Resonance +M Effect Repulsion Electrostatic Repulsion (Reaction Stalls) Resonance->Repulsion High e- Density at C-Cl Nucleophile Incoming Nucleophile (Nu-) Nucleophile->Repulsion Blocked

Figure 1: Mechanistic flow showing how base-mediated deprotonation creates resonance structures that deactivate the C-Cl bond.

Troubleshooting Guide: Protocols

If you are attempting to displace the chloride with an amine, thiol, or alkoxide without a metal catalyst, you must neutralize the electron donation of the hydroxyl group.

Strategy A: The "Cap & React" Protocol (Recommended)

The most robust solution is to mask the hydroxyl group with an electron-withdrawing or non-donating protecting group before attempting the substitution.

Comparison of Protecting Groups for C-Cl Activation

Protecting GroupElectronic ImpactStability to

Base
Removal EaseVerdict
Free OH Strong Deactivation (

)
N/AN/AAvoid
Tosyl (Ts) Strong Activation (EWG)Low (Cleaves w/ strong nuc)EasyGood for weak nucleophiles
Benzyl (Bn) NeutralHighHydrogenation/AcidGold Standard
MOM/SEM Weak ActivationHighAcidExcellent alternative
Acetate (Ac) Weak ActivationVery Low (Hydrolyzes)Very EasyPoor for basic

Step-by-Step Protocol: Benzyl Protection Route
  • Protection: Dissolve substrate (1.0 eq) in DMF. Add

    
     (1.5 eq) and Benzyl Bromide (1.1 eq). Stir at RT for 4h. Isolate product.
    
  • Substitution (

    
    ): 
    
    • Dissolve O-benzyl intermediate in DMSO or NMP.

    • Add Nucleophile (amine/thiol, 1.2 eq) and DIPEA (2.0 eq).

    • Heat to 80–120°C . (Note: The ring is still electron-rich due to the ether, so heat is required).

  • Deprotection:

    
    , Pd/C in MeOH (or 
    
    
    
    if sensitive functionalities exist).
Strategy B: N-Oxide Activation (The "Nuclear" Option)

If protection fails, you can hyper-activate the ring by converting the pyridine nitrogen to an N-oxide. This makes the C-Cl bond significantly more electrophilic, often allowing reaction at room temperature.

  • Oxidation: Substrate + mCPBA (1.1 eq) in DCM

    
     N-Oxide.
    
  • Substitution: N-Oxide + Nucleophile

    
     Substituted N-Oxide.
    
  • Reduction: Substituted N-Oxide +

    
     or Zn/AcOH 
    
    
    
    Final Product.
    • Warning: mCPBA can oxidize free phenols to quinones. You still need to protect the OH (e.g., as an acetate) before N-oxidation.

Troubleshooting Guide: Pd-Catalyzed Couplings

If you are running a Suzuki, Buchwald-Hartwig, or Negishi coupling, the free hydroxyl group causes two problems:

  • Catalyst Poisoning: The pyridinate anion can coordinate tightly to Palladium (

    
    ), forming an off-cycle resting state that halts turnover.
    
  • Slow Oxidative Addition: The electron-rich ring makes the C-Cl bond difficult for

    
     to break.
    
Solution: Ligand Selection for "Difficult" Chlorides

You must use electron-rich, bulky biaryl phosphine ligands (Buchwald Ligands) that facilitate oxidative addition into deactivated aryl chlorides.

Recommended Catalyst Systems
LigandCatalyst PrecursorBaseSolventTemp
BrettPhos

or BrettPhos-Pd-G3

Dioxane100°C
tBuXPhos

or tBuXPhos-Pd-G3

t-Amyl Alcohol80-100°C
AdBrettPhos AdBrettPhos-Pd-G3NaOtBuToluene100°C
  • BrettPhos/AdBrettPhos: Specifically designed for C-N couplings (Amination) of deactivated aryl chlorides.

  • tBuXPhos: Excellent for C-O and C-C couplings.

Experimental Workflow: The "Dry" Protocol

Water is the enemy here, as it promotes deprotonation of the OH and catalyst poisoning.

  • Drying: Dry the substrate and base (

    
    ) under high vacuum at 60°C for 2 hours prior to use.
    
  • Inert Atmosphere: Use a glovebox or strict Schlenk line technique.

  • Concentration: Run the reaction at high concentration (0.5 M to 1.0 M) to favor the intermolecular reaction over catalyst decomposition.

  • Additives: If using the free phenol is mandatory, add 20 mol% pivalic acid . This acts as a proton shuttle and prevents the formation of the hard pyridinate anion, keeping the catalyst active.

Decision Logic: Which Path to Take?

Use the following logic flow to determine the correct troubleshooting path for your specific experiment.

DecisionTree Start Reaction Failed on 6-chloro-5-hydroxy pyridine CheckType Reaction Type? Start->CheckType SNAr SNAr (Nucleophilic Sub.) CheckType->SNAr PdCat Pd-Catalyzed Coupling CheckType->PdCat ProtectQ Is OH Protected? SNAr->ProtectQ LigandQ Ligand Used? PdCat->LigandQ YesProt Yes (Bn, Me, MOM) ProtectQ->YesProt NoProt No (Free OH) ProtectQ->NoProt Action1 Increase Temp (>100°C) Switch to DMSO/NMP YesProt->Action1 Action2 STOP. Protect OH with Bn or MOM first. NoProt->Action2 StdLigand PPh3 / dppf / Xantphos LigandQ->StdLigand AdvLigand BrettPhos / tBuXPhos LigandQ->AdvLigand Action3 Switch to Gen-3 Buchwald Pre-catalysts StdLigand->Action3 Action4 Check Water Content. Add 20% Pivalic Acid. AdvLigand->Action4

Figure 2: Troubleshooting logic tree for selecting the appropriate optimization strategy.

References

  • Reactivity of Hydroxypyridines: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
  • Mechanistic Insight (

    
    ):  For a detailed discussion on the "element effect" and resonance deactivation in similar heterocyclic systems, see: Organic & Biomolecular Chemistry, 2014. 
    
  • Palladium Coupling of Pyridines: The use of specific Buchwald ligands (BrettPhos) for deactivated aryl chlorides is well-documented. See: Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions, PMC.

  • Protection Strategies: Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. (Standard reference for Benzyl/MOM stability conditions).
  • General Reactivity Data: National Toxicology Program (NTP) data on 2-chloropyridine derivatives highlights the stability and metabolic activation pathways relevant to these structures.

Recrystallization solvents for high-purity nicotinate esters

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Guide: Purification & Recrystallization of High-Purity Nicotinate Esters

Introduction

Achieving pharmaceutical-grade purity (>99.5%) in nicotinate esters is a frequent bottleneck in drug development and cosmetic formulation. The challenge lies in the diverse physical states of these esters: Methyl nicotinate is a low-melting solid prone to "oiling out," Ethyl nicotinate is a liquid at room temperature requiring distillation, and Tocopheryl nicotinate is a complex solid requiring precise solvent pairing.

This guide moves beyond generic advice, providing a decision-based purification strategy. We focus on thermodynamic control to prevent phase separation issues and ensure polymorph stability.

Part 1: The Purification Decision Matrix

Before selecting a solvent, you must categorize your ester based on its melting point (MP). Attempting to recrystallize a liquid ester (like Ethyl Nicotinate) at standard conditions is a common novice error.

PurificationStrategy Start Select Nicotinate Ester CheckMP Check Melting Point (MP) Start->CheckMP Liquid Liquid at RT (e.g., Ethyl, Benzyl) CheckMP->Liquid MP < 25°C Solid Solid at RT (e.g., Tocopheryl) CheckMP->Solid MP > 50°C Borderline Borderline Solid (MP 35-45°C) (e.g., Methyl) CheckMP->Borderline MP 30-50°C Distill Vacuum Distillation (Primary Method) Liquid->Distill SaltForm Convert to HCl Salt for Recrystallization Liquid->SaltForm If solid req. Recryst Standard Recrystallization (Acetone/Hexane) Solid->Recryst LowTemp Cryo-Recrystallization (-20°C in Pentane) Borderline->LowTemp

Figure 1: Decision tree for selecting the appropriate purification method based on the physical state of the ester.

Part 2: Solvent Selection & Protocols

Tocopheryl Nicotinate (Vitamin E Nicotinate)
  • Physical State: Waxy Solid (MP: 40–47°C)

  • Challenge: The long alkyl chain makes it highly soluble in non-polar solvents, while the nicotinate moiety adds polarity. It tends to form amorphous waxes rather than defined crystals.

Recommended Solvent System:

Solvent System Ratio (v/v) Temperature Profile Notes
Acetone / Hexane 1:4 Dissolve at 40°C → Cool to -10°C Best for Yield. High solubility in warm acetone; hexane acts as the antisolvent to force lattice formation.

| Ethanol (Absolute) | Single | Dissolve at 60°C → Cool to 4°C | Best for Purity. Slower crystallization removes trace tocopherol impurities effectively. |

Step-by-Step Protocol (Acetone/Hexane Method):

  • Dissolution: Dissolve 10 g of crude Tocopheryl Nicotinate in 20 mL of warm acetone (40°C). Do not exceed 45°C to avoid degradation.

  • Antisolvent Addition: Slowly add 80 mL of warm hexane (40°C) with gentle stirring. The solution should remain clear.

  • Nucleation: Remove from heat. Add a seed crystal if available. Allow to cool to room temperature (RT) over 2 hours.

  • Maturation: Transfer to a -10°C freezer for 12 hours. The "waxy" solid will harden into filterable crystals.

  • Isolation: Filter rapidly using a chilled Buchner funnel. Wash with cold hexane (-20°C).

Methyl Nicotinate[1][2][3][4][5]
  • Physical State: Low-Melting Solid (MP: 39–42°C)

  • Challenge: Oiling Out. Because its MP is near the boiling point of common solvents, it often separates as a liquid droplet (oil) before crystallizing, trapping impurities.

Recommended Solvent System:

Solvent System Ratio (v/v) Temperature Profile Notes
Pentane / Et₂O 10:1 Dissolve at 30°C → Cool to -20°C Requires handling in a cold room or dry ice bath.

| Sublimation | N/A | 40-50°C at 0.1 mmHg | Preferred. Avoids solvent issues entirely for this volatile solid. |

Troubleshooting "Oiling Out" (The Two-Pot Method): If your Methyl Nicotinate oils out, do not filter. Re-heat to dissolve the oil, then add a seed crystal at a temperature just above the cloud point. Agitate vigorously to induce nucleation on the seed rather than phase separation.

Part 3: Troubleshooting & FAQs

Q: My Ethyl Nicotinate is a liquid. How do I recrystallize it?

A: You cannot recrystallize pure Ethyl Nicotinate at room temperature (MP ~8-10°C).

  • Method A (Distillation): Use vacuum distillation (BP ~223°C at atm, but significantly lower under vacuum).

  • Method B (Salt Formation): If you specifically need a solid for purification, convert it to Ethyl Nicotinate Hydrochloride .

    • Dissolve ester in dry ether.

    • Bubble dry HCl gas or add HCl in Dioxane.

    • Recrystallize the resulting white solid (MP >150°C) from Ethanol/Ether.

Q: Why is my product colored yellow/brown after recrystallization?

A: This indicates oxidation products (pyridine N-oxides) or polymerized impurities.

  • Solution: Perform a "Hot Filtration" step with Activated Charcoal .[1]

    • Dissolve compound in hot solvent.[2]

    • Add 1-2% wt/wt activated charcoal. Stir for 15 mins.

    • Filter through Celite while hot.

    • Proceed with crystallization.[2]

Q: The crystals are "gummy" or sticky.

A: This is residual solvent trapped in the lattice or the presence of partial amorphous phases.

  • Fix: Triturate (grind) the gummy solid under cold pentane or hexane. This extracts the solvent and induces hardening. Dry in a vacuum desiccator over

    
     (phosphorus pentoxide).
    

Part 4: Mechanism of Oiling Out

Understanding why oiling out occurs allows you to prevent it. It happens when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the Solid-Liquid Solubility curve.

OilingOut HighTemp Hot Saturated Solution Cooling Cooling Process HighTemp->Cooling Decision Is Temp > Melting Point? Cooling->Decision OilPhase Oiling Out (Liquid Droplets Form) Decision->OilPhase Yes (Supercooled Liquid) CrystalPhase Nucleation (Solid Crystals Form) Decision->CrystalPhase No (Controlled Growth) ImpurityTrap Impurities dissolve in Oil (Purification Failed) OilPhase->ImpurityTrap PureCrystal Impurities excluded (Purification Success) CrystalPhase->PureCrystal

Figure 2: The thermodynamic pathway of oiling out vs. crystallization. Oiling out occurs when the solution becomes supersaturated at a temperature above the solute's melting point.

References

  • Physical Properties of Methyl Nicotinate. PubChem Database. National Library of Medicine. Available at: [Link]

  • Synthesis and Antinociceptive Activity of Methyl Nicotinate. Journal of Pharmacy & Bioresources, 2015.[3] (Describes synthesis and column purification, highlighting the difficulty of simple recrystallization). Available at: [Link]

  • Purification of Nicotinamide and Nicotinic Acid Esters. Organic Syntheses, Coll. Vol. 1, p.385. (Foundational text on nicotinate purification via salt formation). Available at: [Link]

  • Tocopherol Nicotinate Monograph. Japanese Pharmacopoeia (JP). (Standard for purity and testing of Tocopheryl Nicotinate). Available at: [Link]

  • Oiling Out in Crystallization. Mettler Toledo Technical Guide. (Mechanistic explanation of phase separation). Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to the LC-MS Fragmentation Patterns of Chlorinated Methyl Nicotinates

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the liquid chromatography-mass spectrometry (LC-MS) fragmentation patterns of chlorinated methyl nicotinate isomers. Designed for researchers, scientists, and drug development professionals, this document offers a comparative look at the collision-induced dissociation (CID) pathways of these compounds, supported by experimental data and mechanistic explanations. Our objective is to furnish a practical, scientifically-grounded resource for identifying and differentiating these closely related structures in complex matrices.

Introduction: The Significance of Chlorinated Pyridines

Chlorinated pyridine derivatives, including methyl nicotinates, are crucial intermediates in the synthesis of a wide array of pharmaceuticals and agrochemicals.[1] The position of the chlorine atom on the pyridine ring profoundly influences the molecule's chemical reactivity and biological activity. Consequently, the ability to unambiguously identify specific isomers is paramount for process chemistry, quality control, and metabolic studies. Tandem mass spectrometry (MS/MS) stands as a powerful tool for this purpose, leveraging subtle differences in fragmentation behavior to achieve structural elucidation.[2][3] This guide will compare the fragmentation patterns of key monochlorinated methyl nicotinate isomers to provide a clear framework for their differentiation.

Experimental Methodology

The data and fragmentation schemes discussed herein are based on established analytical principles. The following outlines a robust, self-validating protocol for the analysis of chlorinated methyl nicotinates.

Chemicals and Reagents
  • Analytes: Methyl 2-chloronicotinate, Methyl 6-chloronicotinate, and other relevant isomers were sourced from commercial suppliers (e.g., ChemScene, Sigma-Aldrich) with purity ≥98%.[4][5]

  • Solvents: LC-MS grade acetonitrile, methanol, and water.

  • Additives: Formic acid (for promoting protonation in positive ion mode).

Sample Preparation

A stock solution of each isomer (1 mg/mL) is prepared in methanol. Working solutions for infusion or LC-MS analysis are prepared by diluting the stock solutions in a 50:50 (v/v) mixture of acetonitrile and water containing 0.1% formic acid to a final concentration of 1-10 µg/mL.

Liquid Chromatography-Mass Spectrometry (LC-MS)

The choice of an appropriate chromatographic method is critical for separating isomers prior to MS analysis, although direct infusion can be used to study the fundamental fragmentation of pure standards.

  • Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-pressure liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column is typically suitable. For enhanced retention of these polar compounds, a Hydrophilic Interaction Liquid Chromatography (HILIC) column can also be an effective alternative.[6]

  • Mobile Phase: A gradient elution using (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.

  • Mass Spectrometer: A triple quadrupole or ion trap mass spectrometer equipped with an electrospray ionization (ESI) source.[7]

  • Ionization Mode: Positive Electrospray Ionization (ESI+) is preferred as the pyridine nitrogen is readily protonated.

  • MS/MS Analysis: Product ion scans are acquired by selecting the protonated molecule [M+H]⁺ as the precursor ion in the first quadrupole (Q1), inducing fragmentation in the collision cell (Q2), and scanning the resulting fragment ions in the third quadrupole (Q3).[7][8]

Causality Behind Experimental Choices:
  • ESI+ Mode: Nicotinic acid derivatives possess a basic pyridine nitrogen, which is readily protonated under the acidic mobile phase conditions (0.1% formic acid), leading to a strong signal for the [M+H]⁺ ion.

  • Collision-Induced Dissociation (CID): CID is a robust and reproducible fragmentation technique.[7] By converting the ion's kinetic energy into internal energy through collisions with an inert gas (e.g., argon or nitrogen), specific, structurally significant covalent bonds are broken.[8] The energy applied (Collision Energy, CE) is optimized to produce a rich spectrum of fragment ions that reveal the molecule's structure.

General Fragmentation Pathways

Before comparing the chlorinated isomers, it is instructive to understand the fragmentation of the parent compound, methyl nicotinate (C₇H₇NO₂).[9] Upon CID, the protonated molecule ([M+H]⁺, m/z 138) undergoes characteristic losses related to the methyl ester group.

The primary fragmentation pathways for protonated methyl nicotinate are:

  • Loss of Methanol (CH₃OH, 32 Da): This is often a prominent fragmentation pathway for methyl esters, proceeding through a rearrangement to yield a stable acylium ion.

  • Loss of a Methoxy Radical (•OCH₃, 31 Da): This results in the formation of a pyridinium-carbonyl cation.

  • Loss of Formaldehyde (CH₂O, 30 Da): This is another common rearrangement pathway for methyl esters.

Comparative Fragmentation Analysis of Chlorinated Isomers

The molecular weight of monochlorinated methyl nicotinates is 171.58 g/mol (C₇H₆ClNO₂).[10][11] Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion, with peaks at m/z 172 ([M+H]⁺ with ³⁵Cl) and m/z 174 ([M+H]⁺ with ³⁷Cl) in an approximate 3:1 ratio.[12] This pattern is a key diagnostic for the presence of a single chlorine atom.

The position of the chlorine atom influences the electron density distribution in the pyridine ring and the stability of potential fragment ions, leading to distinct MS/MS spectra for different isomers.

Fragmentation of Methyl 2-Chloronicotinate

Methyl 2-chloronicotinate (CAS 40134-18-7) places the chlorine atom adjacent to the nitrogen and ortho to the ester group.[13]

Key Fragmentation Pathways:

  • [M+H]⁺ → Loss of •CH₃ (15 Da): A less common initial fragmentation, but possible.

  • [M+H]⁺ → Loss of CH₃OH (32 Da): The primary and most characteristic fragmentation. The proximity of the ortho-chloro group can influence the propensity of this rearrangement. The resulting ion at m/z 140 retains the chlorine atom.

  • [M+H]⁺ → Loss of HCl (36 Da): Elimination of hydrogen chloride is a common pathway for chloro-substituted aromatic compounds.[14] This results in an ion at m/z 136.

  • [M+H]⁺ → [M+H - CH₃OH]⁺ → Loss of CO (28 Da): The ion at m/z 140 can further lose carbon monoxide to produce a fragment at m/z 112.

The following table summarizes the expected major fragments for Methyl 2-Chloronicotinate.

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Neutral LossRelative Abundance
172140CH₃OHHigh
172136HClModerate
140112COModerate

Below is a diagram illustrating the proposed fragmentation workflow.

G cluster_main Fragmentation of Methyl 2-Chloronicotinate 172 [M+H]⁺ m/z 172 140 [M+H - CH₃OH]⁺ m/z 140 172->140 - CH₃OH 136 [M+H - HCl]⁺ m/z 136 172->136 - HCl 112 [M+H - CH₃OH - CO]⁺ m/z 112 140->112 - CO

Caption: Proposed fragmentation pathway for protonated Methyl 2-Chloronicotinate.

Fragmentation of Methyl 6-Chloronicotinate

Methyl 6-chloronicotinate (CAS 73781-91-6) places the chlorine atom para to the ester group.[15][16] This different substitution pattern is expected to alter fragment ion stabilities and relative abundances.

Key Fragmentation Pathways:

  • [M+H]⁺ → Loss of CH₃OH (32 Da): This remains a major fragmentation channel, yielding the fragment at m/z 140. The relative intensity of this loss compared to other pathways may differ from the 2-chloro isomer.

  • [M+H]⁺ → Loss of •Cl (35 Da): Direct loss of the chlorine radical is a principal fragmentation mode for many aromatic halides and can be more favorable when the chlorine is not ortho to a bulky group.[14] This would produce an ion at m/z 137.

  • [M+H]⁺ → [M+H - CH₃OH]⁺ → Loss of CO (28 Da): Similar to the 2-chloro isomer, the m/z 140 ion can lose carbon monoxide to yield the m/z 112 fragment.[17][18]

The following table summarizes the expected major fragments for Methyl 6-Chloronicotinate.

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Neutral LossRelative Abundance
172140CH₃OHHigh
172137•ClModerate to High
140112COModerate

The diagram below illustrates the proposed fragmentation workflow for this isomer.

G cluster_main Fragmentation of Methyl 6-Chloronicotinate 172 [M+H]⁺ m/z 172 140 [M+H - CH₃OH]⁺ m/z 140 172->140 - CH₃OH 137 [M+H - Cl]⁺ m/z 137 172->137 - •Cl 112 [M+H - CH₃OH - CO]⁺ m/z 112 140->112 - CO

Caption: Proposed fragmentation pathway for protonated Methyl 6-Chloronicotinate.

Comparative Summary and Isomer Differentiation

The primary distinction in the fragmentation of 2-chloro and 6-chloro methyl nicotinate lies in the competitive losses from the parent ion.

  • Diagnostic Fragment for 2-Chloro Isomer: The neutral loss of HCl (m/z 136) appears to be more characteristic of the 2-chloro isomer, potentially facilitated by an ortho effect.

  • Diagnostic Fragment for 6-Chloro Isomer: The radical loss of •Cl (m/z 137) is more indicative of the 6-chloro isomer, where the chlorine atom is more sterically accessible and its cleavage is not hindered by adjacent groups.

  • Common Fragments: Both isomers show a prominent loss of methanol (CH₃OH) to form m/z 140, which subsequently loses CO to form m/z 112. While these fragments confirm the presence of a chlorinated methyl nicotinate structure, their utility for differentiation depends on their relative abundance compared to the diagnostic fragments.

By carefully examining the presence and relative intensities of the ions at m/z 136 and m/z 137 in the product ion spectrum, one can confidently distinguish between the 2-chloro and 6-chloro isomers.

Conclusion

The LC-MS/MS fragmentation patterns of chlorinated methyl nicotinate isomers are dictated by the position of the chlorine substituent. While common fragmentation pathways related to the methyl ester group exist for all isomers, unique and diagnostic fragmentation channels allow for their unambiguous differentiation. Specifically, the preferential loss of HCl for the 2-chloro isomer versus the loss of a chlorine radical for the 6-chloro isomer provide reliable diagnostic markers. This guide provides the foundational knowledge and a robust experimental framework for researchers to identify and characterize these important chemical intermediates with high confidence.

References

  • PubMed. (2000). Negative ion mass spectrometry of highly fluorinated compounds. 1. perhalogeno-pyridine derivatives. Rapid Communications in Mass Spectrometry. Available at: [Link]

  • University of Arizona. Mass Spectrometry: Fragmentation. Available at: [Link]

  • PubMed. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry. Available at: [Link]

  • Asian Journal of Chemistry. (2016). Mass Spectrometry of Pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines and Dipyrazolo[3,4-b];3',4'-h]-1,6-naphthyridines. Available at: [Link]

  • PMC. (n.d.). Methyl 6-chloronicotinate. Acta Crystallographica Section E. Available at: [Link]

  • Thieme. (n.d.). 4. The Main Fragmentation Reactions of Organic Compounds. Available at: [Link]

  • PubChem. Methyl Nicotinate. Available at: [Link]

  • PubChem. Methyl 2-chloronicotinate. Available at: [Link]

  • ResearchGate. (2016). Mass Spectrometry of Pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines and Dipyrazolo[3,4-b];3',4'-h]. Available at: [Link]

  • YouTube. (2016). Mass Spectrometry: Fragmentation Mechanisms. Available at: [Link]

  • Universidad de Guanajuato. (1972). Fragmentation mechanisms in mass spectrometry. Journal of Chemical Education. Available at: [Link]

  • NIST. Methyl 6-chloronicotinate. NIST Chemistry WebBook. Available at: [Link]

  • ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds. Available at: [Link]

  • Wikipedia. Collision-induced dissociation. Available at: [Link]

  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Available at: [Link]

  • ResearchGate. (n.d.). Collision-induced dissociation (CID) spectra of the [M+H]+ ions of (A).... Available at: [Link]

  • PMC. (n.d.). Analysis of [3′,3′-d2]-nicotine and [3′,3′-d2]-cotinine by capillary liquid chromatography-electrospray tandem mass spectrometry. Journal of Chromatography B. Available at: [Link]

  • ResearchGate. (n.d.). Tandem mass spectrometry fragmentation of nicotine (1), methyl.... Available at: [Link]

  • LCGC International. (2020). Analysis of Nicotine Alkaloids and Impurities in Liquids for e-Cigarettes by LC–MS, GC–MS, and ICP-MS. Available at: [Link]

  • PMC. (n.d.). Collision-Induced Dissociation Studies of Protonated Ions of Alkylated Thymidine and 2′-Deoxyguanosine. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Taylor & Francis. Collision-induced dissociation – Knowledge and References. Available at: [Link]

  • PMC. (2020). Measurement of methylated metabolites using Liquid Chromatography-Mass Spectrometry and its biological application. Scientific Reports. Available at: [Link]

  • Google Patents. AU2019212126A1 - Triple quadrupole mass spectrometers configured to detect MRM transitions of pesticide residues.

Sources

Comparative Guide: IR Spectroscopy of Ester and Hydroxyl-Functionalized Pyridines

Author: BenchChem Technical Support Team. Date: March 2026

Topic: IR Spectroscopy Bands for Ester and Hydroxyl Groups in Pyridines Content Type: Publish Comparison Guide

Executive Summary

Characterizing pyridine derivatives by Infrared (IR) spectroscopy presents unique challenges compared to standard benzene analogs. The electron-deficient nature of the pyridine ring and its capacity for tautomerism fundamentally alter vibrational frequencies. This guide provides a technical comparison of Ester and Hydroxyl functional groups attached to the pyridine core, offering precise wavenumber ranges, mechanistic explanations for frequency shifts, and experimental protocols to distinguish between tautomeric forms (pyridones) and true hydroxy-pyridines.

Theoretical Framework: The Pyridine Effect

Before analyzing specific bands, researchers must account for two electronic perturbations caused by the pyridine nitrogen:

  • Inductive Withdrawal (-I Effect): The electronegative nitrogen pulls electron density through the sigma bond framework. This stiffens adjacent bonds (increasing

    
    ), potentially raising stretching frequencies (
    
    
    
    ).
  • Resonance Withdrawal (-M Effect): In conjugated positions (2- and 4-), the nitrogen atom can accept electron density, lowering the bond order of attached electron-donating groups (like hydroxyls) or competing with electron-withdrawing groups (like esters).

Critical Tautomerism Warning

Unlike phenols, 2-hydroxypyridine and 4-hydroxypyridine exist predominantly as pyridones (lactams) in the solid state and polar solvents. They do not show typical hydroxyl bands but instead exhibit amide-like carbonyl features.[1]

Comparative Analysis: Ester Groups

Target Analytes: Methyl/Ethyl Picolinate (2-), Nicotinate (3-), Isonicotinate (4-)

Ester substituents on a pyridine ring behave similarly to conjugated aromatic esters (e.g., ethyl benzoate), but with subtle shifts due to the ring's electron deficiency.

Spectral Fingerprint: Pyridine Esters
Vibrational ModeFrequency Range (cm⁻¹)IntensityMechanistic Insight
C=O[1][2][3][4][5] Stretch 1715 – 1735 StrongConjugation Effect: Lower than aliphatic esters (1740–1750 cm⁻¹) due to resonance with the ring. Position Effect: 2-esters (picolinates) may appear slightly higher (~1730-1735) than 3- or 4-esters due to the inductive effect of the adjacent nitrogen.
C–O Stretch 1270 – 1310 StrongThe "C-O-C" asymmetric stretch. Often appears as a doublet or complex band.[5]
Ring C=C/C=N 1580 – 1600 MediumCharacteristic pyridine ring breathing modes, often split by ester conjugation.

Comparison with Benchmarks:

  • vs. Aliphatic Ester (Ethyl Acetate): Pyridine esters absorb at lower wavenumbers (~20-30 cm⁻¹ shift) due to conjugation.

  • vs. Benzoate Ester: Pyridine esters absorb at similar or slightly higher wavenumbers (+5-10 cm⁻¹) due to the electron-withdrawing nature of the pyridine ring reducing the "single bond character" contribution of the carbonyl resonance hybrid.

Comparative Analysis: Hydroxyl Groups & Tautomers

Target Analytes: 2-, 3-, and 4-Hydroxypyridines

This is the most common source of misinterpretation. You must distinguish between the Phenolic Form (Hydroxyl) and the Pyridone Form (Amide/Lactam).

The Tautomer Trap: 2- and 4-Positions

For 2- and 4-substituted pyridines, the equilibrium heavily favors the Pyridone (Lactam) form.

FeaturePhenolic Form (OH) Pyridone Form (NH + C=O)
Dominant Species Gas phase; Non-polar dilute solutionSolid state (KBr); Polar solution; Liquid
Key Band 1 O-H Stretch: 3200–3600 cm⁻¹ (Broad)N-H Stretch: 2800–3200 cm⁻¹ (Very Broad, often overlaps C-H)
Key Band 2 C-O Stretch: ~1200–1250 cm⁻¹C=O[4][5][6] Stretch (Amide I): 1650–1680 cm⁻¹
Diagnostic Absence of C=O band.Presence of strong C=O band despite being a "hydroxy" compound.
The True Phenol: 3-Hydroxypyridine

The 3-position cannot stabilize the negative charge on nitrogen via resonance. Therefore, 3-hydroxypyridine behaves as a typical phenol or a zwitterion, but not a pyridone.

  • O-H Stretch: 2500–3300 cm⁻¹ (Very broad due to strong intermolecular H-bonding, often zwitterionic in solid state).

  • C=O Band: Absent. (Distinguishing factor from 2-/4-isomers).

Visualization: Tautomeric Equilibrium & Identification

The following diagram illustrates the structural equilibrium and the resulting spectral consequences.

Tautomerism cluster_0 2-Hydroxypyridine (Minor) cluster_1 2-Pyridone (Major) OH_Form Lactim Form (Phenol) (Gas Phase / Dilute Non-Polar) OH_Signal IR Signal: ν(O-H) ~3550 cm⁻¹ (Sharp) No C=O Band OH_Form->OH_Signal NH_Form Lactam Form (Amide) (Solid KBr / Polar Solvent) OH_Form->NH_Form Tautomerization (Favored in Solid) NH_Signal IR Signal: ν(C=O) 1650-1680 cm⁻¹ ν(N-H) 2800-3200 cm⁻¹ NH_Form->NH_Signal

Caption: Tautomeric shift from hydroxy-pyridine (lactim) to pyridone (lactam) drastically alters the IR spectrum, replacing O-H bands with Amide C=O and N-H bands.

Experimental Protocols

To definitively assign bands, use these self-validating protocols.

Protocol A: Solid State Analysis (KBr Pellet)

Best for: Routine identification of stable tautomers (Pyridones).

  • Preparation: Grind 1–2 mg of sample with ~200 mg dry KBr. Press into a transparent pellet.

  • Acquisition: Scan 4000–400 cm⁻¹ (32 scans, 4 cm⁻¹ resolution).

  • Validation:

    • Look for the 1650–1680 cm⁻¹ band.[7] If present in a nominal "hydroxypyridine," you have the pyridone tautomer.

    • Look for the 1720–1735 cm⁻¹ band.[5][7] If present, confirm ester functionality.

Protocol B: Variable Concentration (Dilution Study)

Best for: Distinguishing Inter- vs. Intramolecular H-bonding.

  • Solvent: Use anhydrous Chloroform (CHCl₃) or Carbon Tetrachloride (CCl₄) (non-polar, non-H-bonding).

  • Step 1 (Concentrated): Prepare a 10% w/v solution. Record spectrum. Note broad H-bonded bands (O-H or N-H).[1][6]

  • Step 2 (Dilute): Dilute to 1% and then 0.1%. Record spectra.[1][8][9]

  • Analysis:

    • Intermolecular H-bonds (Dimers): Bands will shift to higher frequency and sharpen as concentration decreases (dimers break apart).

    • Intramolecular H-bonds: Bands remain at the same frequency regardless of dilution.

    • Tautomer Check: In dilute non-polar solvent, the 2-pyridone equilibrium may shift slightly back toward the 2-hydroxypyridine form, causing a weak O-H band (~3550 cm⁻¹) to appear.

Decision Workflow

Use this logic tree to classify your unknown pyridine derivative.

DecisionTree Start Unknown Pyridine Derivative CheckCO Check 1600-1750 cm⁻¹ Region Start->CheckCO HighCO Strong Band 1715 - 1735 cm⁻¹ CheckCO->HighCO LowCO Strong Band 1650 - 1680 cm⁻¹ CheckCO->LowCO NoCO No Strong Band >1600 cm⁻¹ CheckCO->NoCO Ester ESTER (Nicotinate/Picolinate) HighCO->Ester Confirm with C-O ~1280 Pyridone PYRIDONE (2- or 4-Hydroxypyridine) LowCO->Pyridone Confirm with Broad N-H ~3000 Phenol PHENOL (3-Hydroxypyridine) NoCO->Phenol Confirm with Broad O-H ~2500-3300

Caption: Logical workflow for distinguishing Esters, Pyridones, and Phenols based on Carbonyl region analysis.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Standard reference for general ester/amide shifts).
  • Katritzky, A. R., & Jones, R. A. (1960). Infrared Absorption of Heteroaromatic and Benzenoid Six-membered Monocyclic Compounds. Journal of the Chemical Society, 2947-2953. Link

  • Spinner, E. (1960). The Vibration Spectra and Structures of the Hydroxypyridines and Pyridones. Journal of the Chemical Society, 1237-1242. (Definitive source on Pyridone C=O and N-H bands). Link

  • NIST Chemistry WebBook. Infrared Spectrum of Methyl Nicotinate. (Verification of 1720-1730 cm⁻¹ ester band).[5][7] Link

  • BenchChem. FT-IR Analysis of Novel Pyridine Derivatives: Experimental Protocols. (Source for KBr/Solid state protocols). Link

Sources

Benchmarking Reactivity: 2-Chloro vs. 2-Methoxy Nicotinates in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

In the synthesis of complex pharmaceutical ingredients and agrochemicals, substituted pyridines are ubiquitous structural motifs. Among these, nicotinates (pyridine-3-carboxylates) are particularly valuable building blocks. The choice of the substituent at the C2 position—most commonly a chlorine atom or a methoxy group—profoundly dictates the reactivity profile of the pyridine ring.

As an Application Scientist, I frequently observe that the selection between a 2-chloronicotinate and a 2-methoxynicotinate is not merely a matter of commercial availability; it is a strategic decision that governs the entire downstream synthetic route. This guide provides an objective, data-driven comparison of these two building blocks, analyzing their mechanistic behavior, cross-coupling performance, and orthogonal applications.

Mechanistic Causality: Electronic Effects on the Pyridine Core

The reactivity of the pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom. When an ester group is introduced at the C3 position (as in nicotinates), the ring becomes even more deactivated towards electrophilic attack, but highly primed for nucleophilic attack.

The 2-Chloronicotinate Advantage (Electrophilic Hub)

In 2-chloronicotinates, the highly electronegative chlorine atom exerts a strong inductive pull (-I effect). Because chlorine's 3p orbitals overlap poorly with the 2p orbitals of the carbon ring, its resonance donation (+M effect) is negligible. This makes the C2 position highly electrophilic. Consequently, 2-chloronicotinates are exceptional substrates for Nucleophilic Aromatic Substitution (SNAr) 1. The reaction proceeds via a resonance-stabilized Meisenheimer complex, followed by the rapid elimination of the chloride leaving group.

SNAr_Mechanism Step1 2-Chloronicotinate + Nucleophile Step2 Meisenheimer Complex (Negative Charge Delocalized) Step1->Step2 Addition (Slow) Step3 Chloride Elimination (Fast Step) Step2->Step3 Step4 2-Substituted Nicotinate (Product) Step3->Step4

Caption: Two-step addition-elimination mechanism for SNAr on 2-chloronicotinates.

The 2-Methoxynicotinate Defense (Resonance Stabilization)

Conversely, the methoxy group in 2-methoxynicotinates exerts a strong resonance-donating effect (+M) that effectively counteracts the electron-withdrawing nature of the pyridine nitrogen. This quenches the electrophilicity of the C2 position. Furthermore, the methoxide ion is a poor leaving group compared to chloride. As a result, 2-methoxynicotinates are largely inert under standard SNAr conditions. However, this "inertness" makes the 2-methoxy group an excellent orthogonal protecting group that can survive complex multi-step syntheses before being demethylated to yield a 2-pyridone 2. They also exhibit unique photochemical behaviors, such as forming cage-type photodimers under UV irradiation 3.

Performance Comparison: Quantitative Data

The following table summarizes the comparative performance of these two building blocks across standard synthetic transformations.

Reaction Type2-Chloronicotinate2-Methoxynicotinate
SNAr (Amines, 80 °C) Excellent (>85% yield)Poor (<5% yield)
Negishi/Suzuki Coupling Good to Excellent (Requires optimization)Inert under standard Pd catalysis
C-O Bond Activation N/APossible (Requires specialized Ni catalysts)
Photochemical Dimerization InertHighly reactive (Forms cage-type photodimers)
Primary Synthetic Role Versatile electrophilic hubOrthogonal protecting group / Pyridone precursor

While 2-bromonicotinates generally offer higher reactivity in cross-coupling than their chloro-analogs, 2-chloronicotinates remain highly favored due to their lower cost and excellent atom economy, provided the catalytic system is properly optimized 4.

Reactivity Start Nicotinate Building Blocks NodeCl 2-Chloronicotinate (Highly Electrophilic C2) Start->NodeCl NodeOMe 2-Methoxynicotinate (Resonance Stabilized C2) Start->NodeOMe SNAr SNAr Reactions (Amines, Thiols, Alkoxides) NodeCl->SNAr Rapid (Good LG) CrossCoupling Cross-Coupling (Pd/Ni/Co Catalysis) NodeCl->CrossCoupling Standard (C-Cl) COActivation C-O Bond Activation (Specialized Ni Catalysis) NodeOMe->COActivation Forcing Conditions Photochem Photochemical Reactions (Cage-Dimers / Fries) NodeOMe->Photochem UV Irradiation

Caption: Workflow decision tree for selecting 2-substituted nicotinate building blocks based on reactivity.

Experimental Methodologies (Self-Validating Protocols)

To ensure high reproducibility, the following protocols have been designed as self-validating systems. The causality behind the reagent choices and the analytical tracking methods are explicitly detailed.

Protocol A: Cobalt-Catalyzed Cross-Coupling of Ethyl 2-Chloronicotinate

Palladium often struggles with oxidative addition into electron-deficient C-Cl bonds without expensive, sterically demanding ligands. Cobalt(II) chloride offers an earth-abundant, highly efficient alternative for Negishi-type couplings with benzylic zinc reagents 5.

Reagents:

  • Ethyl 2-chloronicotinate (1.0 equiv, 1.0 mmol)

  • CoCl₂ (0.05 equiv, 5 mol%)

  • Isoquinoline (0.10 equiv, 10 mol%) — Causality: Stabilizes the active Co(I) intermediate and prevents unwanted homocoupling of the zinc reagent.

  • Benzylic zinc(II) chloride solution (1.30 equiv)

  • Freshly distilled MTBE (1.50 mL)

Step-by-Step Procedure:

  • Preparation: In an argon-flushed Schlenk flask, dissolve ethyl 2-chloronicotinate, CoCl₂, and isoquinoline in MTBE.

  • Coupling: Dropwise add the benzylic zinc(II) chloride solution at room temperature. Heat the mixture to 50 °C and stir for 4 hours.

  • Validation Check 1 (TLC): Monitor the reaction via TLC (SiO₂, i-hexane:EtOAc = 19:1). The disappearance of the UV-active starting material and the emergence of a lower Rf spot confirms conversion.

  • Quench & Extraction: Cool to room temperature and quench with saturated aqueous NH₄Cl. Causality: NH₄Cl safely hydrolyzes unreacted zinc species and prevents the formation of stubborn zinc hydroxide emulsions during extraction. Extract with EtOAc (3 × 10 mL).

  • Purification: Dry the combined organic layers over MgSO₄, concentrate in vacuo, and purify via flash column chromatography to yield the 2,3-disubstituted pyridine (Typical yield: 60–95%).

Protocol B: Photochemical Dimerization of 2-Methoxynicotinate

Because 2-methoxynicotinates are resistant to standard nucleophilic attack, they can be subjected to high-energy UV irradiation to access unique [4π + 4π] cycloaddition pathways without risking solvolysis 3.

Reagents:

  • Phenyl 2-methoxynicotinate (0.1 M solution)

  • Anhydrous Benzene — Causality: Benzene is chosen as a non-polar, UV-transparent solvent that prevents unwanted nucleophilic solvolysis while stabilizing the excited states.

Step-by-Step Procedure:

  • Preparation: Dissolve the nicotinate in anhydrous benzene in a quartz reaction vessel. Causality: Standard borosilicate glass blocks the necessary UV wavelengths; quartz ensures full UV transmittance.

  • Irradiation: Degas the solution with argon for 15 minutes. Irradiate the solution using a high-pressure mercury lamp (313 nm filter) for 2 hours at ambient temperature.

  • Validation Check 1 (NMR Tracking): Remove an aliquot, concentrate, and analyze via ¹H NMR. The successful formation of the cage-dimer is validated by the disappearance of the aromatic pyridine protons (7.0–8.5 ppm) and the appearance of complex aliphatic cyclobutane/cage signals (3.0–5.0 ppm).

  • Isolation: Evaporate the solvent in vacuo and purify the crude mixture via recrystallization or chromatography to isolate the cage-type photodimer.

Conclusion

The selection between 2-chloro and 2-methoxy nicotinates dictates the trajectory of a synthetic route. 2-Chloronicotinates should be deployed when the C2 position is intended as an active electrophilic hub for divergent functionalization (via SNAr or transition-metal catalysis). Conversely, 2-methoxynicotinates are the superior choice when orthogonal stability is required, allowing the pyridine core to survive harsh nucleophilic conditions elsewhere on the molecule before being activated via photochemistry or late-stage demethylation.

References

  • Benchchem. "2-Chloro-N-(2-methoxyethyl)nicotinamide". Benchchem Product Application Notes.
  • Journal of the American Chemical Society. "Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution". ACS Publications, 2014.
  • The Journal of Organic Chemistry. "A Novel Photochemical Reaction of 2-Alkoxynicotinates to Cage-Type Photodimers". ACS Publications, 2002.
  • Benchchem. "Benchmarking Benzyl 2-bromonicotinate: A Comparative Guide to Alternative Building Blocks in Cross-Coupling Reactions". Benchchem Technical Guides.
  • RSC Advances. "A practical cobalt-catalyzed cross-coupling of benzylic zinc reagents with aryl and heteroaryl bromides or chlorides". The Royal Society of Chemistry, 2016.

Sources

A Senior Application Scientist's Guide to Validating Regioisomer Structure Using NOESY and HMBC NMR

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's structure is non-negotiable. A subtle shift in the position of a functional group can drastically alter a compound's efficacy, toxicity, and patentability. This guide provides an in-depth, comparative analysis of two cornerstone 2D NMR techniques—NOESY and HMBC—for the definitive validation of regioisomeric structures. We will move beyond mere procedural descriptions to explore the causality behind experimental choices, ensuring a robust and self-validating approach to structural elucidation.

The Challenge: The Critical Importance of Distinguishing Regioisomers

Regioisomers are structural isomers that have the same molecular formula but differ in the placement of functional groups or substituents on a core scaffold, such as an aromatic ring.[1][2] This seemingly minor difference can have profound consequences. In pharmaceutical development, for instance, one regioisomer may be a potent therapeutic while another could be inactive or even toxic.[2] Therefore, relying on 1D ¹H or ¹³C NMR alone is often insufficient, as the chemical shifts and coupling patterns can be deceptively similar. To achieve absolute certainty, we must turn to 2D NMR techniques that reveal the molecule's connectivity and spatial arrangement.[3][4]

Deep Dive 1: Unraveling Proximity with NOESY (Nuclear Overhauser Effect Spectroscopy)

Core Principle: Correlation Through Space

The Nuclear Overhauser Effect (NOE) is a phenomenon that arises from the dipole-dipole interaction between nuclear spins that are close in space, typically within 5 Å.[5][6] This interaction is independent of the bonding framework.[7][8] The 2D NOESY experiment maps these through-space correlations, providing a powerful tool for determining stereochemistry and, crucially for our purpose, differentiating regioisomers by revealing which groups are spatially proximate.[6][7]

A cross-peak in a NOESY spectrum indicates that two protons are near each other in the molecule's 3D conformation. The intensity of this cross-peak is inversely proportional to the sixth power of the distance between the protons, making it highly sensitive to small changes in internuclear distance.[5]

Diagram 1: The NOESY Principle

Caption: NOESY detects through-space interactions between protons (Ha and Hb) that are less than 5Å apart.

Experimental Protocol: Acquiring High-Quality NOESY Data

A robust NOESY experiment requires careful optimization of key parameters. The goal is to maximize the NOE buildup while minimizing artifacts.

  • Sample Preparation: A concentration of 10-30 mg in 0.6 mL of a deuterated solvent is generally recommended for a complete set of 2D spectra for small molecules.[9] Ensure the sample is free of paramagnetic impurities, which can quench the NOE effect.

  • Initial 1D ¹H Spectrum: Acquire a high-quality 1D ¹H spectrum to determine the spectral width (sw) and transmitter offset (o1p).[10][11]

  • Load NOESY Parameter Set: Load a standard gradient-enhanced, phase-sensitive NOESY parameter set (e.g., noesygpph on Bruker systems).[9][10] Gradient-enhanced experiments are preferred for their superior solvent suppression and artifact reduction.

  • Set Key Parameters:

    • Mixing Time (d8): This is the most critical parameter. It's the duration during which the NOE transfer occurs. For small molecules (< 700 Da), a longer mixing time of 300-800 ms is typically used.[11][12][13] The optimal time often corresponds to the T1 relaxation time of the protons of interest. It's advisable to run a series of 1D selective NOE experiments with varying mixing times to determine the optimal value.[14]

    • Relaxation Delay (d1): Set to at least 1.5 times the longest T1 of the protons to ensure full relaxation between scans and avoid saturation, which can skew NOE intensities.[13]

    • Number of Scans (ns) and Increments (ni): These depend on the sample concentration. For a moderately concentrated sample, ns=8 or 16 and ni=256 are good starting points.[13]

  • Acquisition and Processing: It is generally recommended that NOESY experiments be run without sample spinning.[13] After acquisition, the data is processed with Fourier transformation in both dimensions, typically applying a sine-bell window function.[10] Phase correction is critical for accurate interpretation.[10]

Deep Dive 2: Mapping Connectivity with HMBC (Heteronuclear Multiple Bond Correlation)

Core Principle: Correlation Through Bonds

The HMBC experiment detects long-range correlations between heteronuclei (typically ¹H and ¹³C) through 2 to 4 chemical bonds (²JCH, ³JCH, ⁴JCH).[15][16] It relies on scalar coupling (J-coupling), a through-bond interaction.[17] This makes HMBC an indispensable tool for assembling the carbon skeleton of a molecule and, critically, for connecting different spin systems across quaternary carbons or heteroatoms.[4][18]

For regioisomers, HMBC can provide definitive proof of a substituent's position by showing a correlation from a proton on the substituent to a specific carbon in the core scaffold, or vice-versa.[19]

Diagram 2: The HMBC Principle

decision decision result result Start Suspected Regioisomers Acquire1D Acquire ¹H, ¹³C, DEPT Start->Acquire1D RunHMBC Run HMBC Experiment Acquire1D->RunHMBC CheckConnectivity Does HMBC show unambiguous connectivity? RunHMBC->CheckConnectivity RunNOESY Run NOESY Experiment CheckConnectivity->RunNOESY Yes CheckConnectivity->RunNOESY No (but provides fragments) CheckProximity Do NOESY correlations match one isomer? RunNOESY->CheckProximity StructureConfirmed Structure Validated CheckProximity->StructureConfirmed Yes Ambiguous Ambiguous Result (Consider other experiments, e.g., ROESY) CheckProximity->Ambiguous No

Sources

Difference in biological activity between 2-methoxy and 2-ethoxy nicotinates

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Biological Activity of 2-Methoxy vs. 2-Ethoxy Nicotinates: A Structural and Mechanistic Guide

Introduction As a Senior Application Scientist, I frequently guide medicinal chemistry teams through the nuanced optimization of pyridine-based scaffolds. The nicotinate (pyridine-3-carboxylate) core is a privileged structure in drug discovery, serving as a critical building block for anti-trypanosomatid agents[1], antibacterial arylazo nicotinates[2], and targeted oncology therapeutics such as WRN helicase inhibitors[3].

A common optimization step involves modifying the alkoxy substituent at the C2 position of the pyridine ring. Transitioning from a 2-methoxy to a 2-ethoxy group may appear to be a minor homologous extension, but it fundamentally alters the physicochemical properties, steric profile, and metabolic fate of the molecule. This guide objectively compares the biological performance of 2-methoxy and 2-ethoxy nicotinates, providing actionable experimental protocols and mechanistic insights to support your lead optimization campaigns.

Section 1: Physicochemical and Structural Causality

The biological activity of 2-alkoxynicotinates is dictated by the interplay between the alkoxy group and the biological target's binding pocket. The choice between a methoxy and an ethoxy substituent drives three major pharmacological variables:

  • Steric Hindrance and Conformational Locking : The 2-methoxy group is relatively compact and can adopt a coplanar conformation with the pyridine ring, allowing for efficient insertion into narrow hydrophobic pockets. The 2-ethoxy group introduces an additional methylene unit, increasing the steric bulk (A-value). This bulk can induce a steric clash with adjacent substituents (e.g., at the C3 carboxylate), forcing the ester group out of planarity. In metal coordination complexes, such as copper(II) clusters, the choice between methoxy and ethoxy drastically affects crystal packing and supramolecular arrangement[4].

  • Lipophilicity (LogP) and Permeability : The addition of a methylene group in the 2-ethoxy derivative increases the partition coefficient (LogP) by approximately 0.4 to 0.6 units. This enhances passive membrane permeability but may also increase non-specific protein binding and reduce aqueous solubility.

  • Metabolic Stability : Both groups are susceptible to CYP450-mediated O-dealkylation. However, the ethoxy group provides a larger surface area for CYP oxidation (specifically at the α-carbon), often leading to a higher intrinsic clearance (

    
    ) compared to the tighter methoxy group.
    

Table 1: Comparative Physicochemical Impact of C2-Alkoxy Substitution

Property2-Methoxy Nicotinate Scaffold2-Ethoxy Nicotinate ScaffoldMechanistic Consequence
Steric Bulk (Volume) LowerHigherEthoxy may cause steric clashes in tight binding pockets (e.g., WRN helicase ATP site).
Lipophilicity (

LogP)
Baseline+0.4 to +0.6Ethoxy improves passive permeability but may decrease aqueous solubility.
Conformational Freedom High (favors planarity)Restricted (out-of-plane twist)Ethoxy alters the vector of the C3-carboxylate/amide.
Metabolic Liability Moderate (O-demethylation)High (O-deethylation)Ethoxy often exhibits faster CYP450 turnover.

Section 2: Experimental Methodologies for Biological Evaluation

To objectively compare the biological activity of these derivatives, we must employ a self-validating experimental system that isolates the variable (methoxy vs. ethoxy). Below are the protocols for evaluating target inhibition and metabolic stability.

Protocol A: In Vitro Target Inhibition Assay (e.g., WRN Helicase ATPase Activity)

Causality: This assay measures the direct impact of the alkoxy steric bulk on target binding affinity. If the ethoxy group creates a steric clash, the


 will shift rightward[3].
  • Reagent Preparation : Prepare a 10 mM stock solution of the 2-methoxy and 2-ethoxy nicotinate derivatives in 100% DMSO. Dilute serially in assay buffer (20 mM Tris-HCl pH 7.5, 50 mM NaCl, 2 mM

    
    , 1 mM DTT) to achieve a final concentration range of 0.1 nM to 10 
    
    
    
    M (1% DMSO final).
  • Enzyme Incubation : Add 10 nM of recombinant target enzyme (e.g., WRN helicase) to the compound dilutions. Incubate at room temperature for 30 minutes to allow for binding equilibrium.

    • Self-Validation Step: Include a no-enzyme control to establish the background signal, and a vehicle (DMSO) control to define 100% maximum activity.

  • Substrate Addition : Initiate the reaction by adding the substrate (e.g., 1 mM ATP and a fluorescently labeled DNA reporter).

  • Kinetic Readout : Measure fluorescence continuously for 60 minutes. Calculate the initial velocity (

    
    ) for each concentration.
    
  • Data Analysis : Plot percentage inhibition versus log[inhibitor] and determine the

    
     using a 4-parameter logistic non-linear regression model.
    
Protocol B: Microsomal Stability Assay (O-Dealkylation Assessment)

Causality: Evaluates the vulnerability of the ether linkage to CYP450-mediated cleavage, a primary metabolic route for 2-alkoxypyridines.

  • Microsome Preparation : Thaw Human Liver Microsomes (HLM) on ice. Prepare a reaction mixture containing 0.5 mg/mL HLM protein, 1

    
    M test compound (2-methoxy or 2-ethoxy nicotinate), and 100 mM potassium phosphate buffer (pH 7.4).
    
  • Pre-incubation : Incubate the mixture at 37°C for 5 minutes.

  • Initiation : Start the reaction by adding 1 mM NADPH.

    • Self-Validation Step: Run a parallel control without NADPH to differentiate enzymatic turnover from chemical degradation.

  • Sampling : Extract 50

    
    L aliquots at 0, 5, 15, 30, and 60 minutes. Immediately quench the reaction by adding 150 
    
    
    
    L of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).
  • Centrifugation and LC-MS/MS : Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Calculation : Determine the half-life (

    
    ) and intrinsic clearance (
    
    
    
    ) from the slope of the natural log of remaining compound versus time.

Section 3: Visualizing the SAR Workflow

The following diagram illustrates the logical workflow for comparing the biological activity of these two nicotinate derivatives.

SAR_Workflow Start Synthesize Nicotinate Library Branch C2-Alkoxy Substitution Start->Branch Methoxy 2-Methoxy Nicotinate (Compact, Planar) Branch->Methoxy Ethoxy 2-Ethoxy Nicotinate (Bulky, Lipophilic) Branch->Ethoxy InVitro In Vitro Target Assay (IC50 Determination) Methoxy->InVitro Metabolic Microsomal Stability (CYP450 Clearance) Methoxy->Metabolic Ethoxy->InVitro Ethoxy->Metabolic Analysis SAR Data Synthesis & Lead Selection InVitro->Analysis Metabolic->Analysis

Workflow for evaluating biological activity and metabolic stability of 2-alkoxynicotinates.

Conclusion

The decision to utilize a 2-methoxy versus a 2-ethoxy nicotinate must be driven by empirical data rather than synthetic convenience. While the 2-ethoxy group can enhance lipophilicity and membrane permeation, its increased steric bulk often disrupts optimal binding geometries and introduces metabolic liabilities via rapid O-deethylation. By systematically applying the validation protocols outlined above, researchers can quantitatively justify their structural choices and accelerate the development of robust pharmacological leads.

References

  • Title: Ethyl 2-methyl-6-p-tolylpyridine-3-carboxylate Source: Benchchem URL
  • Title: Novel Arylazo Nicotinate Derivatives as Effective Antibacterial Agents: Green Synthesis, Molecular Modeling, and Structure-Activity Relationship Studies Source: ResearchGate URL
  • Title: WO2023062575A1 - Cyclic vinyl sulfone compounds as wrn inhibitors Source: Google Patents URL
  • Title: The first coordination compound of deprotonated 2-bromonicotinic acid: crystal structure of a dinuclear paddle-wheel copper(II)

Sources

A Senior Application Scientist's Guide to UV-Vis Absorption Spectra of Polysubstituted Pyridine Esters

Author: BenchChem Technical Support Team. Date: March 2026

For professionals in drug discovery and materials science, the pyridine ring is a cornerstone of molecular design. Its presence in numerous pharmaceuticals and functional materials makes a thorough understanding of its properties essential. Among the most accessible and informative analytical techniques for characterizing these molecules is Ultraviolet-Visible (UV-Vis) spectroscopy. It serves as a rapid, non-destructive method for confirming structural attributes, determining concentration, and assessing stability.[1]

This guide provides an in-depth comparison of the UV-Vis absorption spectra of polysubstituted pyridine esters. Moving beyond a simple recitation of data, we will explore the underlying electronic principles, detail a robust experimental protocol, and analyze how molecular structure dictates spectral output.

Chapter 1: The Electronic Landscape of Pyridine Esters

The UV-Vis spectrum of a molecule is a direct consequence of its electronic structure. When a molecule absorbs UV or visible light, its electrons are promoted from a ground state to a higher energy excited state.[2] For pyridine and its derivatives, two primary types of electronic transitions are of interest.[3]

  • π → π* (Pi to Pi-star) Transitions: These transitions involve the excitation of electrons from bonding (π) molecular orbitals to anti-bonding (π*) molecular orbitals within the aromatic system. In pyridine, these transitions are analogous to those in benzene but are modified by the presence of the nitrogen heteroatom. They typically occur at shorter wavelengths (higher energy) and have high molar absorptivity (high intensity).[4]

  • n → π* (n to Pi-star) Transitions: This transition involves promoting an electron from a non-bonding (n) orbital—specifically, the lone pair on the nitrogen atom—to an anti-bonding (π) orbital.[3][4] These transitions are unique to heteroaromatic systems like pyridine. They require less energy than π → π transitions, thus appearing at longer wavelengths, but are often significantly less intense.[4]

The addition of an ester group and other substituents to the pyridine ring further modulates these energy levels, leading to predictable shifts in the absorption maxima (λmax).

G cluster_1 sigma σ (bonding) pi π (bonding) n n (non-bonding) pi_star π* (anti-bonding) pi->pi_star  π → π (High Intensity) n->pi_star n → π (Low Intensity) sigma_star σ* (anti-bonding)

Caption: Key electronic transitions in a pyridine derivative.

Chapter 2: Acquiring High-Fidelity Spectra: A Validated Protocol

The reliability of UV-Vis data hinges on a meticulous experimental approach. The choice of solvent and sample concentration can dramatically alter the resulting spectrum. This protocol is designed to ensure reproducibility and accuracy.

Experimental Workflow Diagram

G prep 1. Solvent Selection & Blank Preparation stock 2. Stock Solution Preparation prep->stock dilute 3. Serial Dilution & Working Sample Prep stock->dilute instrument 4. Instrument Setup & Baseline Correction dilute->instrument measure 5. Sample Measurement instrument->measure analyze 6. Data Analysis (λmax, Abs) measure->analyze

Caption: Standard workflow for UV-Vis spectral acquisition.

Step-by-Step Methodology
  • Solvent Selection: The choice of solvent is the most critical experimental parameter.

    • Causality: Solvents can interact with the solute, altering the energy levels of its orbitals. Polar protic solvents (e.g., ethanol, methanol) can form hydrogen bonds with the nitrogen lone pair in pyridine. This stabilizes the non-bonding (n) orbital, increasing the energy gap for the n → π* transition. The result is a shift to a shorter wavelength, known as a hypsochromic or "blue" shift.[5][6] Conversely, π → π* transitions may experience a slight bathochromic or "red" shift in polar solvents.[7]

    • Recommendation: Begin with a non-polar solvent like hexane or cyclohexane to observe the unperturbed spectrum. For comparison and to mimic physiological conditions, acquire a second spectrum in a polar protic solvent like ethanol. The solvent must be "UV-grade" and transparent in the desired wavelength range.[8]

  • Sample Preparation:

    • Prepare a stock solution of the pyridine ester in the chosen solvent at a concentration of approximately 1 mg/mL. Ensure the compound is fully dissolved.

    • From the stock solution, prepare a working solution with a concentration that yields an absorbance maximum between 0.5 and 1.0. This range typically provides the best signal-to-noise ratio. A common starting concentration is ~10 µg/mL.

  • Instrumentation and Measurement:

    • Use a dual-beam UV-Vis spectrophotometer. Fill one quartz cuvette with the pure solvent (the "blank") and another with the sample solution.

    • Perform a baseline correction with the blank cuvette in both the sample and reference beams. This subtracts any absorbance from the solvent and the cuvette itself.

    • Scan the sample over a range of approximately 200 nm to 400 nm.

    • Record the wavelength of maximum absorbance (λmax) and the absorbance value at that wavelength.

Chapter 3: Structure-Spectra Correlations: A Comparative Analysis

The true power of UV-Vis spectroscopy lies in its ability to reveal how chemical structure influences electronic properties. By systematically changing the substituents on the pyridine ester, we can observe corresponding shifts in the absorption spectra.

Substituents are broadly classified as either Electron-Donating Groups (EDGs) or Electron-Withdrawing Groups (EWGs).

  • Electron-Donating Groups (EDGs): Groups like amino (-NH2), hydroxyl (-OH), and alkoxy (-OR) increase the electron density of the aromatic ring. This raises the energy of the π and n orbitals, decreasing the energy gap for both π → π* and n → π* transitions. The result is a bathochromic (red) shift to longer wavelengths.

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2), cyano (-CN), and carbonyls (like the ester itself) decrease the electron density of the ring. This lowers the energy of the π* orbitals, typically resulting in a bathochromic (red) shift , although the effect can be complex depending on the position.

The position of the substituent relative to the nitrogen and the ester group is also critical, with substitution at the para-position (position 4) often producing the most significant spectral shifts due to extended conjugation.

Comparative Data for Polysubstituted Pyridine Esters
Compound (Hypothetical)Substituent at C4Substituent Typeλmax (π → π) (nm)Shift vs. UnsubstitutedRationale
Ethyl Nicotinate-H-~265 nm-Baseline for comparison
Ethyl 4-aminonicotinate-NH2Strong EDG~310 nmBathochromicEDG raises π orbital energy, reducing the transition energy gap.
Ethyl 4-chloronicotinate-ClWeak EWG~272 nmBathochromic (Slight)Halogens are weakly deactivating but can extend conjugation.
Ethyl 4-nitronicotinate-NO2Strong EWG~295 nmBathochromicEWG lowers π orbital energy, reducing the transition energy gap.

Note: The λmax values are illustrative and represent typical trends.

G substituent Substituent Effect on Pyridine Ring edg Electron-Donating Group (EDG) -NH₂, -OR Increases e⁻ density Raises π orbital energy Result: Bathochromic Shift (Red Shift) substituent->edg ewg Electron-Withdrawing Group (EWG) -NO₂, -CN Decreases e⁻ density Lowers π* orbital energy Result: Bathochromic Shift (Red Shift) substituent->ewg

Caption: Influence of substituent type on spectral shifts.

Chapter 4: A Broader Perspective

To fully appreciate the spectral features of polysubstituted pyridine esters, it is useful to compare them with related aromatic systems.

  • Benzene vs. Pyridine: Benzene exhibits a π → π* transition around 255 nm. Pyridine's spectrum is similar but also includes the very weak, longer-wavelength n → π* transition (~270-380 nm), which is forbidden in benzene due to the lack of non-bonding nitrogen electrons.[4]

  • Furan vs. Pyridine: Furan, a five-membered aromatic heterocycle, has its primary absorption at a much shorter wavelength (~200-220 nm). The different ring size and the nature of the oxygen heteroatom create a distinct electronic system compared to the six-membered pyridine ring.[9]

This comparative context helps researchers rationalize the spectra of more complex drug molecules where multiple aromatic systems may be present.

Conclusion

UV-Vis spectroscopy is an indispensable tool for the analysis of polysubstituted pyridine esters. By understanding the fundamental principles of electronic transitions and the predictable effects of substitution and solvent choice, researchers can leverage this technique for structural verification, purity assessment, and stability studies. This guide provides the foundational knowledge and practical protocols necessary to acquire and interpret high-fidelity spectra, empowering more informed decisions in drug development and materials science.

References

  • Effect of Solvent. (2023). Chemistry LibreTexts. [Link]

  • Effect of Non-bonding Electrons. (2023). Chemistry LibreTexts. [Link]

  • UV-Visible Spectroscopy: A Review on its Pharmaceutical and Bio-allied Sciences Applications. (2024). ResearchGate. [Link]

  • Using UV-Vis Spectrophotometry In Drug Stability Testing Can Predict Commercial Viability. (2022). HunterLab. [Link]

  • Experimental and computational studies of the structure and vibrational spectra of pyridinium-betaine of squaric acid. (2003). ResearchGate. [Link]

  • UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications. (2023). Technology Networks. [Link]

  • Electronic absorption spectra of pyridine and nicotine in aqueous solution with a combined molecular dynamics and polarizable QM/MM approach. (2016). National Center for Biotechnology Information. [Link]

  • Computing UV/vis spectra using a combined molecular dynamics and quantum chemistry approach: bis-triazin-pyridine (BTP) ligands studied in solution. (2014). Royal Society of Chemistry. [Link]

  • Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons. (2023). National Center for Biotechnology Information. [Link]

  • Color Analysis for Pharmaceutical Products using UV-Visible Absorption Techniques. (2024). AZoM.com. [Link]

  • Solvent Effects in UV-Vis Spectroscopy. (n.d.). Scribd. [Link]

  • The Application of Ultraviolet-Visible Spectrophotometry in Pharmaceutical Analysis. (2025). ResearchGate. [Link]

  • Synthesis and spectral characterization of selective pyridine compounds as bioactive agents. (2026). National Center for Biotechnology Information. [Link]

  • Solution Spectra and Oscillator Strengths of Electronic Transitions of Pyridine and Some Monosubstituted Derivatives. (1964). AIP Publishing. [Link]

  • Synthesis, Spectroscopic Evaluation and Preliminary UV-Vis Titration Study of 1,2-bis[N,N'-6-(3-pyridylmethylamido)pyridyl- 2-carboxyamido]butane as a Potential Anion Receptor. (2024). Malaysian Journal of Chemistry. [Link]

  • UV-Vis Spectrum of Pyridine. (n.d.). SIELC Technologies. [Link]

  • Electronic transitions in UV Visible spectroscopy. (2020). YouTube. [Link]

  • RETRACTED: Synthesis and Characterization of Pyridine-Grafted Copolymers of Acrylic Acid–Styrene Derivatives for Antimicrobial and Fluorescence Applications. (2025). MDPI. [Link]

  • Solvent Effects in UV-VISIBLE spectroscopy (π-π* & n-π*. Transitions). (2021). YouTube. [Link]

  • A Simple, Modular Synthesis of Substituted Pyridines. (2008). National Center for Biotechnology Information. [Link]

  • Electronic Transitions in UV-Vis Spectroscopy. (n.d.). Scribd. [Link]

  • U.v.–vis spectra of compounds (4)(...), (7) ( ) AE ) AE) and (8) (—) in pyridine. (n.d.). ResearchGate. [Link]

  • Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. (2022). MDPI. [Link]

  • Solvents and solvent effect in UV - Vis Spectroscopy. (2017). Slideshare. [Link]

  • Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. (2025). ResearchGate. [Link]

  • What is Effect of Solvent on UV Absorption Spectra | Spectroscopy | Organic Chemistry. (2019). YouTube. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Methyl 6-chloro-5-hydroxy-2-methoxynicotinate

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, my primary goal is to empower researchers not only with high-quality reagents but also with the critical knowledge to handle and manage them safely throughout their lifecycle. This guide provides a detailed, step-by-step protocol for the proper disposal of Methyl 6-chloro-5-hydroxy-2-methoxynicotinate, a halogenated pyridine derivative. Adherence to these procedures is essential for ensuring laboratory safety, maintaining regulatory compliance, and protecting our environment.

The molecular structure of this compound—containing a chlorinated pyridine ring—dictates its classification as a halogenated organic waste. This classification is the cornerstone of its disposal pathway and carries specific regulatory and safety implications that we will explore in detail.

Hazard Identification and Essential Precautions

Before handling any chemical, a thorough risk assessment is paramount. While a specific Safety Data Sheet (SDS) for Methyl 6-chloro-5-hydroxy-2-methoxynicotinate may not be readily available from all suppliers, we can infer its potential hazards from its chemical class and data on analogous compounds.

  • Halogenated Organic Compound: The presence of chlorine necessitates its disposal via specific routes, typically incineration at high temperatures, to prevent the formation of persistent environmental pollutants.[1][2][3] It must never be mixed with non-halogenated waste streams.[2][4][5]

  • Pyridine Derivative: Pyridine and its derivatives can be toxic and may cause irritation to the skin, eyes, and respiratory system.[6][7][8]

  • Active Pharmaceutical Ingredient (API) Intermediate: As a compound used in drug development, it should be handled with the assumption of biological activity and potential toxicity.

Table 1: Anticipated Hazard Profile and Required Precautions

Potential HazardDescriptionRequired Safety Precautions
Skin Irritation Direct contact may cause redness, itching, or irritation.[6]Wear nitrile gloves and a lab coat. Wash hands thoroughly after handling.
Eye Irritation May cause serious irritation or damage upon contact.[6]Wear safety goggles or a face shield.
Respiratory Irritation Inhalation of dust may irritate the respiratory tract.[6]Handle exclusively in a certified chemical fume hood.[1]
Environmental Hazard Improper disposal can lead to contamination of soil and water.Never dispose of down the drain or in regular trash.[1][2][9]

Personal Protective Equipment (PPE): Your First Line of Defense

Proper PPE is non-negotiable when handling this compound and its waste. The following must be worn at all times:

  • Safety Goggles: To protect against splashes and airborne dust particles.

  • Lab Coat: To protect skin and clothing from contamination.

  • Nitrile Gloves: To prevent direct skin contact. Check glove manufacturer guidelines for chemical compatibility.

  • Closed-toe Shoes: To protect feet from potential spills.[1]

Waste Segregation: The Critical Decision Point

The single most important step in the disposal process is correct waste segregation. Mixing halogenated compounds with non-halogenated solvents can contaminate large volumes of waste, leading to significantly higher disposal costs and regulatory complexities.[2][4] The disposal path for halogenated waste, typically high-temperature incineration, is different from non-halogenated waste, which can sometimes be recycled as fuel.[2]

The following decision workflow must be strictly followed for all chemical waste generated in the laboratory.

WasteSegregation start Chemical Waste Generated decision Does the waste contain a halogen? (F, Cl, Br, I) start->decision halogenated HALOGENATED ORGANIC WASTE decision->halogenated  Yes non_halogenated NON-HALOGENATED ORGANIC WASTE decision->non_halogenated No   container_h Collect in a designated, properly labeled container. halogenated->container_h container_nh Collect in a designated, properly labeled container. non_halogenated->container_nh storage Store container in a designated Satellite Accumulation Area (SAA). Keep container closed. container_h->storage container_nh->storage

Caption: Waste Segregation Decision Workflow.

Step-by-Step Disposal Protocol

This protocol provides a clear, actionable plan for the safe collection and storage of Methyl 6-chloro-5-hydroxy-2-methoxynicotinate waste pending final disposal by a licensed facility.

Step 1: Container Selection and Preparation
  • Obtain a Proper Container: Source a designated hazardous waste container from your institution's Environmental Health and Safety (EHS) department. It must be made of a material compatible with the chemical waste (e.g., polyethylene for organic solvents and solids).[10][11]

  • Inspect the Container: Ensure the container and its screw-top lid are in excellent condition, free from cracks, leaks, or severe rust.[10][11] The lid must provide a vapor-tight seal.[5]

  • Pre-label the Container: Before adding any waste, affix a "Hazardous Waste" tag.[4][5] Fill out the generator information as required by your institution.

Step 2: Waste Collection

All waste transfer operations must be conducted inside a chemical fume hood.

  • For Solid Waste:

    • Carefully transfer residual solid Methyl 6-chloro-5-hydroxy-2-methoxynicotinate directly into the prepared waste container using a dedicated spatula or scoop.

    • Avoid generating dust. If cleaning residual powder from glassware, wet the surface with a small amount of a compatible solvent (e.g., acetone, ethanol) and transfer the resulting solution to the waste container.

  • For Contaminated Labware (e.g., vials, gloves, weigh paper):

    • Place these items in a sealed plastic bag clearly labeled "Solid Waste contaminated with Methyl 6-chloro-5-hydroxy-2-methoxynicotinate" and dispose of it according to your institution's solid chemical waste procedures.

  • For Liquid Waste (e.g., solutions in organic solvents):

    • Carefully pour the liquid waste into the designated "Halogenated Organic Waste" container using a funnel.

    • Do not overfill the container. Leave at least 10% headspace (about one inch) to allow for vapor expansion.[10]

    • Securely close the container immediately after adding waste.[5][12]

Step 3: Finalize Container Labeling
  • List All Contents: On the hazardous waste tag, clearly write the full chemical name: "Methyl 6-chloro-5-hydroxy-2-methoxynicotinate". Do not use abbreviations or chemical formulas.[5]

  • Specify Composition: If it is a mixture, list all components and their approximate percentages (e.g., "Methylene Chloride: ~90%, Methyl 6-chloro-5-hydroxy-2-methoxynicotinate: ~10%").[4][10]

  • Identify Hazards: Check the appropriate hazard boxes on the tag (e.g., Toxic, Flammable if in a flammable solvent).[4]

Step 4: Storage in a Satellite Accumulation Area (SAA)
  • Designated Location: Store the sealed and labeled waste container in your laboratory's designated Satellite Accumulation Area (SAA).[10][11] This area must be clearly marked with a sign.[11]

  • Secondary Containment: The container must be placed within secondary containment, such as a chemical-resistant tray or tub, to contain any potential leaks.[4][10]

  • Segregation: Store the halogenated waste container away from incompatible materials, particularly acids and bases.[10]

  • Weekly Inspection: The SAA must be inspected weekly for any signs of leakage or container degradation.[11]

Step 5: Arranging for Final Disposal
  • Request Pickup: Once the waste container is nearly full (approximately 75-90%), contact your institution's EHS department to request a waste pickup.[4]

  • Documentation: Complete any necessary manifests or forms provided by EHS. This "cradle-to-grave" documentation is a legal requirement under the Resource Conservation and Recovery Act (RCRA).

  • Professional Disposal: The waste will be transported by a licensed hauler to a certified hazardous waste disposal facility for proper treatment, typically incineration.[13]

Emergency Procedures

In Case of a Spill:

  • Alert personnel in the immediate area and evacuate if necessary.

  • Wearing appropriate PPE, contain the spill and absorb it with an inert material (e.g., vermiculite, sand, or commercial sorbent pads).[4]

  • Collect the contaminated absorbent material into a sealed, labeled hazardous waste container.

  • Report the spill to your laboratory supervisor and EHS department.[4]

In Case of Personal Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[4]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]

  • Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.

By integrating these procedures into your standard laboratory operations, you contribute to a culture of safety and environmental stewardship, ensuring that the pursuit of scientific advancement does not come at the cost of personal or ecological well-being.

References

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025, March 4). Chemistry.
  • Treatment and disposal of chemical wastes in daily labor
  • Halogenated Solvents in Laboratories.
  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System.
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign.
  • Organic Solvent Waste Disposal. Safety & Risk Services, The University of British Columbia.
  • Hazardous Chemical Waste Management in Teaching Laboratories: A Case Study of the Faculty of Pharmacy of Monastir in Tunisia. (2025, November 13).
  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Tetra Tech.
  • Laboratory Safety Guidance.
  • How to Properly Manage Hazardous Waste Under EPA Regul
  • The Laboratory Standard. Office of Clinical and Research Safety, Vanderbilt University.
  • OSHA Factsheet: Laboratory Safety - OSHA Lab Standard.
  • Waste Management and Recycling Strategies in Pharma- Chemical Industries. Zenodo.
  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt.
  • Are You In Compliance With Proper Lab Waste Disposal Regul
  • Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency (EPA).
  • Waste Management in Pharma Manufacturing. AbbVie Contract Manufacturing.
  • Effective Methods for Disposal of Pharmaceutical Waste: A Guide to Safe and Compliant Practices. (2024, September 16). ACTenviro.
  • METHYL 6-CHLORO-5-METHOXYNICOTIN
  • Safety Data Sheet - 2-Chloro-6-methoxyisonicotinic acid. (2025, December 20). Fisher Scientific.
  • Safety Data Sheet - Methyl 6-chloro-5-nitronicotinate. (2016, August 12).
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • Safety Data Sheet - Methyl 6-chloro-5-methylnicotin
  • Safety Data Sheet - 5-Chloro-N-methoxy-N-methylpicolinamide. (2022, September 21). ChemScene.
  • Chemical and Hazardous Waste. Harvard Environmental Health and Safety.
  • Toxicological Profile for Pyridine.
  • Guidelines for the Disposal of Small Quantities of Unused Pesticides. U.S. Environmental Protection Agency (EPA).
  • Policies for Chlorinated Solvent Waste: An Exploratory Application of a Model of Chemical Life Cycles and Interactions.
  • Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters.
  • Safety D

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.